PF-514273
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQJSUOOGOWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462142 | |
| Record name | PF-514273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851728-60-4 | |
| Record name | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851728-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-514273 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851728604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-514273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-514273 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FRJ4YGM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to PF-514273: A Highly Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, and specifically the cannabinoid type 1 (CB1) receptor, has been a focal point for therapeutic drug discovery for decades. Predominantly expressed in the central nervous system, the CB1 receptor is a G-protein coupled receptor (GPCR) that modulates neurotransmitter release, influencing a wide array of physiological processes including appetite, pain sensation, memory, and mood. Its role in appetite regulation made it an attractive target for the treatment of obesity. PF-514273 is a novel, bicyclic lactam-based compound developed by Pfizer that acts as a potent and exceptionally selective antagonist for the CB1 receptor.[1][2] This high selectivity makes it a valuable tool for preclinical research, allowing for the specific interrogation of CB1 receptor function without the confounding effects of CB2 receptor activity.[2] This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism and evaluation workflows.
Pharmacological Profile
This compound distinguishes itself through its high affinity for the CB1 receptor and its remarkable selectivity over the CB2 receptor. This profile has been established through a variety of in vitro and in vivo studies.
Data Presentation
The quantitative pharmacological data for this compound are summarized in the tables below for clear comparison.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Receptor | Value | Species | Reference |
| Ki | Human CB1 | 1.0 nM | Human | [3] |
| Selectivity | CB1 vs. CB2 | >10,000-fold | Human | [2][3] |
Table 2: In Vitro Functional Antagonism
| Parameter | Assay Type | Value | Species | Reference |
| IC50 | Functional Antagonism | 1.0 nM | Not Specified | [4][5] |
Table 3: In Vivo Efficacy
| Animal Model | Effect | Dose (Oral) | Species | Reference |
| Food Intake | 40% reduction | 1 mg/kg | Rat | [6] |
| Ethanol-Induced Conditioned Place Preference | No perturbation | 1 and 5 mg/kg | Mouse | [6] |
| Ethanol-Stimulated Locomotor Activity | Reduction | 1 and 5 mg/kg | Mouse | [6] |
Mechanism of Action
The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o.[7] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] this compound acts as a competitive antagonist, binding to the CB1 receptor and blocking the downstream signaling typically initiated by endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists. By preventing the inhibition of adenylyl cyclase, this compound effectively disinhibits cAMP production. Furthermore, as with many GPCRs, agonist-induced activation of the CB1 receptor can lead to its phosphorylation and subsequent recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. This compound blocks this agonist-induced β-arrestin recruitment.
Experimental Protocols
Characterization of a selective antagonist like this compound involves a suite of standardized assays to determine its binding affinity and functional potency. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9]
Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[7]
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding (NSB) Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940 or WIN 55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/B), vacuum filtration manifold, liquid scintillation counter.
Protocol:
-
Preparation: Dilute the CB1 receptor-containing membranes in binding buffer to a final concentration of 5-20 µg of protein per well.[7]
-
Assay Setup: In a 96-well plate, add reagents in a final volume of 200 µL per well:
-
Total Binding (TB): Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.
-
Non-specific Binding (NSB): Binding buffer, [³H]-CP55,940, NSB control (e.g., 10 µM CP55,940), and membrane suspension.
-
Competition: Binding buffer, [³H]-CP55,940, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[9][11]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) = TB - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This functional assay measures the ability of an antagonist to block an agonist's effect on intracellular cAMP levels. Since CB1 is Gi-coupled, an agonist will decrease cAMP. An antagonist will reverse this effect.
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to block agonist-mediated inhibition of cAMP production.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human CB1 receptor.[8][12]
-
CB1 Agonist: e.g., CP55,940.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[8]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.[8]
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[8]
Protocol:
-
Cell Culture: Culture the CB1-expressing cells to ~90% confluency. Harvest the cells and resuspend them in assay buffer at a determined density.[8]
-
Assay Plating: Dispense the cell suspension into a 384-well white plate.
-
Antagonist Addition: Add varying concentrations of this compound (or vehicle for control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist/Forskolin Addition: Add a fixed concentration of the CB1 agonist (a concentration that gives ~80% of its maximal effect, EC₈₀) and a fixed concentration of forsklin to all wells. Forskolin is used to stimulate adenylyl cyclase, raising basal cAMP levels to create a measurable window for inhibition.[8]
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis & Detection: Add lysis buffer and the cAMP detection reagents (e.g., HTRF acceptor and donor antibodies) according to the manufacturer's protocol.
-
Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader (e.g., an HTRF-capable reader).
-
Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound that restores 50% of the agonist-inhibited cAMP signal.
-
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the cell membrane upon agonist stimulation. Antagonists block this recruitment. The DiscoverX PathHunter® technology is a common platform for this assay.[13]
Objective: To confirm the antagonist activity of this compound by its ability to block agonist-induced β-arrestin recruitment to the CB1 receptor.
Materials:
-
Cell Line: A cell line engineered to co-express the CB1 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter cells).[13]
-
CB1 Agonist: e.g., CP55,940.
-
Test Compound: this compound, serially diluted.
-
Cell Culture Medium & Assay Buffer.
-
Detection Reagents: Chemiluminescent substrate for the complemented enzyme.[13]
Protocol:
-
Cell Plating: Plate the PathHunter cells in a 384-well white assay plate and incubate overnight.
-
Antagonist Addition: Add serial dilutions of this compound to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined EC₈₀ concentration of a CB1 agonist to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature to allow the signal to develop.[14]
-
Measurement: Read the chemiluminescent signal on a plate luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Summary and Conclusion
This compound is a potent and highly selective CB1 receptor antagonist.[2][3] Its in vitro profile is characterized by nanomolar affinity and functional antagonism at the human CB1 receptor, with a selectivity of over 10,000-fold against the CB2 receptor.[3][4] This exceptional selectivity minimizes off-target effects in experimental systems, making it a superior tool for dissecting the specific roles of the CB1 receptor. In vivo studies have demonstrated its oral activity and ability to reduce food intake in rodents, consistent with the known role of CB1 in appetite regulation.[1][6] While it was advanced to Phase I clinical trials for weight management, its development was not pursued.[1][15] Nevertheless, this compound remains an invaluable research compound for scientists and pharmacologists investigating the intricacies of the endocannabinoid system.
References
- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PF 514273 - AdisInsight [adisinsight.springer.com]
An In-Depth Technical Guide to PF-514273: A Selective Cannabinoid-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-514273 is a potent and highly selective antagonist of the Cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system involved in regulating a multitude of physiological processes. Developed by Pfizer, this synthetic, bicyclic lactam-based compound has demonstrated significant utility in preclinical research, particularly in studies investigating the role of the CB1 receptor in appetite, metabolism, and reward pathways. Its exceptional selectivity for the CB1 receptor over the CB2 receptor minimizes off-target effects, making it a valuable tool for elucidating the specific functions of CB1 receptor signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its effects on downstream signaling pathways.
Chemical Structure and Properties
This compound, also known as 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1][2]oxazepin-8(5H)-one, is a synthetic organic compound with a complex heterocyclic structure.[2][3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1][2]oxazepin-8(5H)-one |
| CAS Number | 851728-60-4[3] |
| Molecular Formula | C₂₁H₁₇Cl₂F₂N₃O₂[3] |
| SMILES | O=C1N(CC(F)(C)F)CCOc2c1nn(c2-c(cc4)ccc4Cl)-c3ccccc3Cl[2] |
| InChI Key | FJMQJSUOOGOWBD-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 452.28 g/mol [3] |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Pharmacological Properties
This compound is a high-affinity and exceptionally selective antagonist of the CB1 receptor.[4] This selectivity is a key feature, allowing for the specific investigation of CB1 receptor function without the confounding effects of CB2 receptor modulation.
Receptor Binding Affinity
The primary pharmacological characteristic of this compound is its potent and selective binding to the CB1 receptor. In vitro binding assays have demonstrated a significant difference in its affinity for CB1 versus CB2 receptors.
Table 3: In Vitro Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Selectivity (CB2/CB1) |
| Human CB1 | 1.0[4] | >10,000-fold[4] |
| Human CB2 | >10,000[4] |
Functional Activity
As a CB1 receptor antagonist, this compound blocks the downstream signaling initiated by the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists to the CB1 receptor. This antagonism has been demonstrated in various functional assays.
In Vivo Efficacy
Preclinical studies in rodent models have shown that this compound effectively reduces food intake and body weight, consistent with the known role of the CB1 receptor in appetite regulation.[1] In a study investigating the role of the CB1 receptor in ethanol reward, this compound was administered to mice and was found to reduce locomotor activity, indicating central nervous system penetration and target engagement.[3]
Signaling Pathways and Experimental Workflows
The antagonism of the CB1 receptor by this compound modulates several key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a novel CB1 receptor antagonist like this compound.
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein subunits, initiating downstream signaling events. As an antagonist, this compound prevents these events from occurring.
Caption: CB1 Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for Characterization of a Novel CB1 Antagonist
The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional assays and finally to in vivo efficacy models.
Caption: Experimental Workflow for a Novel CB1 Antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CB1 receptor antagonists like this compound.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a test compound for the CB1 receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing human CB1 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CP-55,940 or [³H]SR141716A.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kₑ), and the serially diluted this compound.
-
For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound from the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for Functional Antagonism)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
CB1 receptor agonist (e.g., CP-55,940).
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the CB1-expressing cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a CB1 agonist (typically the EC₈₀) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP level).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound and determine its IC₅₀ value.
-
[³⁵S]GTPγS Binding Assay (for Functional Antagonism)
This functional assay measures the ability of an antagonist to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
Materials:
-
Cell membranes expressing human CB1 receptors.
-
CB1 receptor agonist (e.g., CP-55,940).
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in the inactive state), and the serially diluted this compound.
-
Add a fixed concentration of the CB1 agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its functional potency.
-
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of the endocannabinoid system. Its potent and selective antagonism of the CB1 receptor allows for precise dissection of CB1-mediated physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies, facilitating further exploration of the therapeutic potential of targeting the CB1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition of Lorlatinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Development of PF-514273, a Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of PF-514273, a potent and highly selective cannabinoid-1 (CB1) receptor antagonist developed by Pfizer.[1] this compound emerged from a focused drug discovery program aimed at identifying novel therapeutic agents for the treatment of obesity. This document provides a comprehensive overview of the compound's pharmacological properties, including its binding affinity and functional activity, along with the detailed experimental protocols utilized for its characterization. Furthermore, this guide outlines the preclinical in vivo studies that established its efficacy in animal models of food intake. While the clinical development of this compound was discontinued in Phase I, the data and methodologies presented herein offer valuable insights for researchers in the fields of cannabinoid biology, metabolic disorders, and drug discovery.
Introduction
The endocannabinoid system, and specifically the CB1 receptor, plays a significant role in regulating energy balance and food intake. This has made the CB1 receptor an attractive target for the development of anti-obesity therapeutics. Pfizer initiated a drug discovery program to identify potent and selective CB1 receptor antagonists with favorable pharmacokinetic and safety profiles. This effort led to the discovery of this compound, a novel, bicyclic lactam-based compound.
Mechanism of Action: Selective CB1 Receptor Antagonism
This compound functions as a high-affinity and selective antagonist of the CB1 receptor. Its mechanism of action involves blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby inhibiting its downstream signaling.
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Antagonism by this compound blocks these signaling cascades.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high binding affinity and selectivity for the CB1 receptor over the CB2 receptor.
| Parameter | Value | Receptor |
| Ki | 1 nM | Human CB1 |
| Ki | >10,000 nM | Human CB2 |
| IC50 | 1 nM | Human CB1 |
Table 1: In Vitro Binding Affinity of this compound.[2]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: [3H]CP-55,940 was used as the radiolabeled agonist.
-
Incubation: Assays were performed in a 96-well plate format. Membranes (10-20 µg protein) were incubated with various concentrations of this compound and a fixed concentration of [3H]CP-55,940 for 90 minutes at 30°C.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters were washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Scintillation fluid was added to the dried filter plate, and radioactivity was quantified using a microplate scintillation counter.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional antagonist activity of this compound at the CB1 receptor.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assays.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.
-
Reagents:
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
CB1 receptor agonist (e.g., CP-55,940)
-
-
Incubation: Membranes were pre-incubated with various concentrations of this compound for 15 minutes at 30°C. The CB1 agonist was then added, followed immediately by [³⁵S]GTPγS. The incubation continued for 60 minutes at 30°C.
-
Termination and Filtration: Similar to the radioligand binding assay, the reaction was terminated by rapid filtration through a GF/B filter plate.
-
Detection and Analysis: Radioactivity was quantified by scintillation counting. Data were analyzed to determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Rodent Feeding Studies
Objective: To evaluate the effect of this compound on food intake in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used. The animals were acclimated to the housing conditions and diet before the study.
-
Housing: Animals were individually housed to allow for accurate food intake monitoring.
-
Diet: A standard chow diet was provided.
-
Dosing: this compound was administered orally (p.o.) via gavage. A vehicle control group was included.
-
Food Intake Measurement: Pre-weighed food was provided, and the amount consumed was measured at various time points post-dosing.
-
Data Analysis: The effect of this compound on cumulative food intake was compared to the vehicle-treated group using appropriate statistical methods.
Discovery and Development Timeline
The development of this compound followed a structured path from initial lead identification to preclinical candidate selection and eventual entry into clinical trials.
Clinical Development and Discontinuation
This compound advanced to Phase I clinical trials under the identifier NCT00523535 to assess its safety, tolerability, and pharmacokinetics in human subjects. However, the clinical development of this compound was subsequently discontinued. The specific reasons for the discontinuation have not been publicly detailed by Pfizer.
Conclusion
This compound is a potent and highly selective CB1 receptor antagonist that demonstrated efficacy in preclinical models of obesity. The data and experimental protocols outlined in this technical guide provide a comprehensive overview of its discovery and early development. While its clinical development was halted, the information presented remains a valuable resource for researchers working on the endocannabinoid system and the development of novel therapeutics for metabolic disorders. The methodologies described can be adapted for the characterization of other GPCR ligands, and the structure-activity relationships established during the lead optimization of this compound can inform future drug design efforts targeting the CB1 receptor.
References
PF-514273: A Technical Guide to its High Selectivity for the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of PF-514273, a potent and highly selective antagonist for the cannabinoid CB1 receptor. The document details its binding affinity and functional activity, offering a comparative view of its selectivity over the CB2 receptor. Furthermore, it outlines the experimental methodologies and signaling pathways central to understanding its mechanism of action.
Quantitative Analysis of Receptor Binding and Functional Activity
The selectivity of this compound for the CB1 receptor over the CB2 receptor is a defining characteristic of its pharmacological profile. This selectivity has been quantified through rigorous binding affinity and functional assays.
| Parameter | This compound | Reference Compound | Receptor |
| Binding Affinity (Ki) | 1.0 nM[1] | CB1 | |
| >10,000 nM (estimated) | CB2 | ||
| Functional Activity (IC50) | 1.0 nM[2] | CB1 | |
| Selectivity Ratio (Ki) | >10,000-fold (CB1 vs. CB2)[1][3] |
Note: The Ki value for the CB2 receptor is estimated based on the reported >10,000-fold selectivity and the known Ki for the CB1 receptor.
Experimental Protocols
The determination of the binding and functional parameters of this compound involves standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Displacement Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled ligand is added.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for CB1 Receptor Antagonism
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.
Materials:
-
Cells stably co-expressing the human CB1 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer/medium (e.g., HBSS with 10 mM HEPES).
-
Luminometer.
Procedure:
-
Cell Preparation: Plate the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a CB1 receptor agonist (typically at its EC80 concentration) to all wells except the basal control.
-
Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.
-
Signal Detection: Measure the luminescence at various time points or at a fixed endpoint using a luminometer. The signal is inversely proportional to the level of cAMP.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in the forskolin-stimulated cAMP signal is quantified. The IC50 value, representing the concentration of this compound that restores 50% of the maximal agonist effect, is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CB1 receptor and a typical experimental workflow for determining antagonist activity.
Figure 1. CB1 Receptor Signaling Pathway.
Figure 2. Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 receptors fail to cause relaxation, but couple via Gi/Go to the inhibition of adenylyl cyclase in carotid artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of PF-514273.
An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of PF-05174273, a potent and reversible inhibitor of acetyl-CoA carboxylase (ACC), is presented in this technical guide. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics of PF-05174273
The pharmacokinetic profile of PF-05174273 has been characterized in healthy volunteers and in specific populations, such as individuals with hepatic impairment.
Single Ascending Dose (SAD) in Healthy Volunteers
Following a single oral dose in healthy volunteers, PF-05174273 is absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 2 to 4 hours. The exposure to PF-05174273, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), increases in a dose-proportional manner. The terminal half-life of the compound is estimated to be between 21 and 29 hours.
Table 1: Pharmacokinetic Parameters of PF-05174273 Following a Single Oral Dose in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | t1/2 (hr) |
| 10 mg | 134 | 4.0 | 3390 | 29 |
| 25 mg | 338 | 3.0 | 8510 | 28 |
| 75 mg | 920 | 2.0 | 23100 | 25 |
| 200 mg | 2250 | 2.0 | 54500 | 21 |
Data sourced from a Phase 1 clinical trial in healthy volunteers.
Multiple Ascending Dose (MAD) in Healthy Volunteers
In multiple-dose studies, PF-05174273 reached steady-state concentrations after approximately 6 to 8 days of once-daily dosing. The accumulation of the drug in plasma was consistent with its terminal half-life.
Table 2: Pharmacokinetic Parameters of PF-05174273 at Steady State in Healthy Volunteers
| Dose (once daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCtau (ng*hr/mL) |
| 10 mg | 237 | 4.0 | 4480 |
| 25 mg | 617 | 3.0 | 11800 |
| 50 mg | 1150 | 2.0 | 21900 |
Data sourced from a Phase 1 clinical trial in healthy volunteers.
Effect of Food
The administration of PF-05174273 with a high-fat meal resulted in a delayed Tmax and a modest increase in Cmax and AUC, suggesting that food does not have a clinically significant impact on its absorption.
Pharmacokinetics in Hepatically Impaired Subjects
A study in subjects with mild, moderate, and severe hepatic impairment showed that the unbound exposure to PF-05174273 was higher in these individuals compared to healthy controls. This suggests that dose adjustments may be necessary for patients with liver dysfunction.
Table 3: Unbound PF-05174273 Pharmacokinetic Parameters in Hepatically Impaired Subjects vs. Healthy Controls
| Population | Geometric Mean Unbound Cmax Ratio | Geometric Mean Unbound AUCinf Ratio |
| Mild Hepatic Impairment | 1.13 | 1.29 |
| Moderate Hepatic Impairment | 1.02 | 1.46 |
| Severe Hepatic Impairment | 1.62 | 2.11 |
Data represents the ratio of parameters in hepatically impaired subjects to those in healthy matched controls.
Experimental Protocols: Pharmacokinetic Analysis
The pharmacokinetic parameters of PF-05174273 were determined through a series of clinical trials.
Study Design
The studies were typically randomized, double-blind, and placebo-controlled. Doses were administered orally to subjects after an overnight fast.
Sample Collection
Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated from the blood samples and stored frozen until analysis.
Bioanalytical Method
The concentration of PF-05174273 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life, from the plasma concentration-time data.
Caption: Workflow for Pharmacokinetic Assessment.
Pharmacodynamics of PF-05174273
PF-05174273 is a direct inhibitor of ACC, a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, PF-05174273 reduces the synthesis of fatty acids.
Pharmacodynamic Effects
In clinical studies, the pharmacodynamic activity of PF-05174273 was assessed by measuring the inhibition of fatty acid synthesis. A dose-dependent inhibition of DNL was observed following both single and multiple doses of PF-05174273.
Table 4: Inhibition of Fatty Acid Synthesis by PF-05174273 in Healthy Volunteers
| Dose | Maximum Inhibition (%) |
| 10 mg | >90% |
| 25 mg | >95% |
| 75 mg | >98% |
| 200 mg | >99% |
Data represents the mean maximum inhibition of fatty acid synthesis following a single dose.
Experimental Protocols: Pharmacodynamic Analysis
Tracer Studies
The effect of PF-05174273 on DNL was evaluated using stable isotope tracer techniques. Subjects were administered a tracer, such as [1,2-13C2]acetic acid, and the incorporation of the tracer into plasma lipids was measured.
Sample Analysis
The enrichment of the tracer in plasma triglycerides was quantified using gas chromatography-mass spectrometry (GC/MS). The rate of fatty acid synthesis was then calculated from the tracer enrichment data.
Caption: Inhibition of ACC by PF-05174273.
A Technical Guide to PF-514273 (CAS 851728-60-4): A Highly Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-514273 is a synthetic, bicyclic lactam-based molecule developed by Pfizer that acts as a potent and exceptionally selective antagonist for the cannabinoid 1 (CB1) receptor. With a CAS number of 851728-60-4, this compound has been a valuable tool in preclinical research aimed at understanding the physiological roles of the CB1 receptor. Its high affinity for the CB1 receptor, coupled with a remarkable >10,000-fold selectivity over the CB2 receptor, minimizes off-target effects and allows for precise investigation of CB1-mediated signaling pathways.[1][2] Initially investigated for the treatment of obesity, its clinical development was discontinued for reasons that have not been publicly disclosed.[3] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
This compound, with the IUPAC name 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][4][5]oxazepin-8(5H)-one, is a synthetic organic compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 851728-60-4 | |
| Molecular Formula | C21H17Cl2F2N3O2 | [1] |
| Molecular Weight | 452.28 g/mol | [1] |
| IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][4]oxazepin-8(5H)-one | [1] |
| Synonyms | PF 514273, PF514273, compound 19d | [4] |
| Physical Appearance | White solid | [6] |
| Solubility | <45.23 mg/mL in DMSO; <22.61 mg/mL in ethanol | [6] |
Mechanism of Action and Pharmacology
This compound functions as a high-affinity antagonist of the CB1 receptor.[2][4] The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), activate the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through its coupling with Gi/o proteins.
By acting as an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids and preventing the downstream signaling cascade. This mechanism of action underlies its therapeutic potential in conditions where the endocannabinoid system is overactive, such as in obesity, where it is thought to play a role in regulating appetite and energy balance.
Receptor Binding Affinity
The defining characteristic of this compound is its high affinity and selectivity for the CB1 receptor. The binding affinities (Ki) are presented in the table below.
| Receptor | Ki (nM) | Reference |
| CB1 | 1 | [2] |
| CB2 | > 10,000 | [2] |
This remarkable selectivity of over 10,000-fold for the CB1 receptor compared to the CB2 receptor makes this compound a highly specific pharmacological tool.[1][2]
In Vitro and In Vivo Activity
-
In Vivo: Preclinical studies in rodent models have demonstrated the oral activity of this compound. It has been shown to inhibit food intake, which supported its initial investigation as a potential treatment for obesity.[2][7] Additionally, studies have explored its effects on ethanol-induced conditioned place preference, where it was found to reduce locomotor activity but did not affect the acquisition or expression of ethanol-induced preference, suggesting a more significant role in consummatory behavior than in reward pathways.
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not fully available. However, based on standard methodologies in the field, the following sections outline the likely approaches used.
CB1 Receptor Binding Assay (General Protocol)
Radioligand binding assays are commonly used to determine the binding affinity of a compound to a receptor.
Objective: To determine the Ki of this compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Radioligand, e.g., [3H]CP55,940 (a high-affinity CB1 agonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Non-specific binding control (a high concentration of a known CB1 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Method:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Food Intake Study in Rodents (General Protocol)
Objective: To assess the effect of this compound on food intake in a rodent model of obesity.
Materials:
-
Male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Standard or high-fat diet.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Metabolic cages for monitoring food consumption.
Method:
-
Acclimatize the animals to the housing conditions and diet.
-
Divide the animals into treatment groups (vehicle and different doses of this compound).
-
Administer this compound or vehicle orally at a specific time before the dark cycle (the primary feeding period for rodents).
-
Measure food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Analyze the data to determine if this compound significantly reduces food intake compared to the vehicle control.
-
Body weight changes can also be monitored over a longer treatment period.
Synthesis
The synthesis of this compound was first reported in the Journal of Medicinal Chemistry in 2009. While a detailed, step-by-step protocol is not provided in the main publication, the general synthetic scheme involves the construction of a pyrazole core followed by the formation of the oxazepine ring system and subsequent N-alkylation. The discovery paper provides a reaction scheme that outlines the key transformations.
Clinical Development and Discontinuation
This compound was advanced to Phase I clinical trials by Pfizer for the treatment of obesity.[3] However, its development was discontinued in early 2008.[3] The specific reasons for the discontinuation have not been made public. It is important to note that other obesity drug candidates from Pfizer, such as danuglipron and lotiglipron, were also discontinued in later years due to safety concerns, including liver enzyme elevations.[1][2][4][7] However, there is no public information directly linking these reasons to the discontinuation of this compound.
Visualizations
Signaling Pathway
References
- 1. contemporaryhealth.co.uk [contemporaryhealth.co.uk]
- 2. Pfizer cancels twice-daily weight-loss pill after disappointing trial results [advisory.com]
- 3. PF 514273 - AdisInsight [adisinsight.springer.com]
- 4. ramaonhealthcare.com [ramaonhealthcare.com]
- 5. apnews.com [apnews.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data - BioSpace [biospace.com]
PF-514273: A Technical Guide for Researchers
This document provides a comprehensive overview of PF-514273, a potent and highly selective cannabinoid receptor 1 (CB1) antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and therapeutic potential of this compound.
Chemical Identity
This compound is a synthetic, bicyclic lactam-based compound developed by Pfizer. Its systematic IUPAC name is 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1]oxazepin-8(5H)-one .[1][2][3]
| Identifier | Value |
| IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1]oxazepin-8(5H)-one |
| Synonyms | PF 514273, PF-0514273, compound 19d[2][3][4][5] |
| CAS Number | 851728-60-4[1][2][3] |
| Molecular Formula | C21H17Cl2F2N3O2[1][2][3][6] |
| Molar Mass | 452.28 g·mol−1[1] |
| InChIKey | FJMQJSUOOGOWBD-UHFFFAOYSA-N[1][2][6] |
Mechanism of Action and Selectivity
This compound functions as a high-affinity antagonist for the CB1 receptor. A key characteristic of this compound is its exceptional selectivity for the CB1 receptor over the closely related CB2 receptor, with a reported selectivity of approximately 10,000-fold.[1] This high degree of selectivity minimizes off-target effects and makes this compound a valuable tool for specifically investigating CB1 receptor-mediated physiological and pathological processes.
The antagonism of the CB1 receptor by this compound has been shown to inhibit food intake in vivo, highlighting its potential for the treatment of obesity.[7]
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (such as anandamide and 2-arachidonoylglycerol), primarily couples to the Gi/o family of G-proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
As a CB1 receptor antagonist, this compound blocks the binding of endocannabinoids and other agonists, thereby preventing the initiation of this downstream signaling cascade.
Figure 1. Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. The following provides a generalized workflow for a key in vitro experiment to determine the binding affinity and selectivity of a compound like this compound.
Radioligand Binding Assay Workflow
Figure 2. General workflow for a radioligand binding assay to determine receptor affinity.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human CB1 or CB2 receptor.
-
Competition Binding: Membranes are incubated with a known concentration of a radiolabeled CB1/CB2 agonist (e.g., [³H]CP-55,940) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 1 nM | |
| CB2 | >10,000 nM | ||
| Selectivity (CB2 Ki / CB1 Ki) | - | ~10,000-fold | [1] |
Clinical Development
This compound was advanced to human clinical trials for weight management.[7] However, the highest phase of development reached was Phase 1, and the drug has since been discontinued.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. UNII - 45FRJ4YGM2 [precision.fda.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
The Role of PF-514273 in Endocannabinoid System Research: A Technical Guide
A noteworthy clarification: The compound PF-514273 is a highly selective cannabinoid receptor 1 (CB1) antagonist, not a fatty acid amide hydrolase (FAAH) inhibitor. This guide will detail the role of this compound in endocannabinoid research, with comparative insights into the actions of FAAH inhibitors to provide a comprehensive overview of different modes of endocannabinoid system modulation.
Introduction to this compound
This compound is a potent and exceptionally selective antagonist for the CB1 receptor.[1] Developed by Pfizer, its primary significance in research stems from its approximately 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1] This high selectivity makes it a valuable tool for distinguishing the specific physiological and pathological roles of the CB1 receptor without the confounding effects of CB2 receptor modulation, a limitation of many other cannabinoid receptor antagonists.[1]
Initially investigated for the treatment of obesity, this compound advanced to Phase I clinical trials.[2] Its mechanism of action in weight management is linked to the blockade of CB1 receptors in the central nervous system, which are known to regulate appetite and food intake.
Mechanism of Action: CB1 Receptor Antagonism
The endocannabinoid system (ECS) is a crucial neuromodulatory system comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3][4] The CB1 receptor is one of the most abundant G protein-coupled receptors in the brain and is a primary target of the main psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[4][5]
Endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are synthesized on demand in postsynaptic neurons. They travel retrogradely across the synapse to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.[4] This process is a key mechanism for regulating synaptic plasticity.
This compound acts by binding to the CB1 receptor and preventing its activation by endocannabinoids or exogenous agonists. This blockade inhibits the downstream signaling cascade, which includes the modulation of ion channels and adenylyl cyclase.
Figure 1: Signaling pathway of this compound at the synapse.
Quantitative Data
The following table summarizes the key in vitro binding affinities of this compound.
| Parameter | Receptor | Value | Reference |
| Ki | Human CB1 | 1 nM | |
| Ki | Human CB2 | >10,000 nM |
Experimental Protocols
In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., KAN-Ts cells).
-
Radioligand: A radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP-55,940) is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Targeting the Endocannabinoid System in Drug Design | MDPI [mdpi.com]
- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In-Vitro Use of PF-514273, a Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vitro characterization of PF-514273, a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor. The following sections describe the necessary materials, step-by-step procedures for key cellular assays, and methods for data analysis to assess the antagonistic properties of this compound.
Introduction to this compound
This compound is a small molecule antagonist of the CB1 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes. This compound exhibits high affinity and remarkable selectivity for the CB1 receptor over the CB2 receptor, making it a valuable tool for studying the specific roles of the CB1 receptor in various biological systems.
Data Presentation: In-Vitro Activity of this compound
The following table summarizes the key in-vitro quantitative data for this compound, demonstrating its high-affinity binding and potent antagonism of the human CB1 receptor.
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 1.0 nM | Human CB1 | Radioligand Binding Assay | [1] |
| IC50 | 1 nM | Human CB1 | Functional Assay | [2] |
| Selectivity | >10,000-fold | CB1 vs. CB2 | Radioligand Binding Assay | [1] |
Signaling Pathway of the CB1 Receptor
The CB1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and activate other signaling cascades, such as the MAPK/ERK pathway. As a competitive antagonist, this compound binds to the CB1 receptor and blocks the binding of agonists, thereby preventing the initiation of these downstream signaling events.
Experimental Protocols
This section provides detailed protocols for three key in-vitro cellular assays to characterize the antagonistic properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
References
Application Notes and Protocols: Dissolving PF-514273 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-514273 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] With a Ki value of 1 nM for CB1 and over 10,000-fold selectivity against the CB2 receptor, it is a valuable tool for investigating the endocannabinoid system.[1][5] Its utility in research, particularly in studies related to obesity and metabolic disorders, necessitates standardized protocols for its preparation and use.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][6]
This document provides a detailed protocol for the dissolution of this compound in DMSO, guidelines for preparing working solutions, and relevant data on its physicochemical properties.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its key properties. The following table summarizes essential quantitative data for this compound.
| Property | Value | References |
| Chemical Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][2][7]oxazepin-8(5H)-one | [2][4] |
| CAS Number | 851728-60-4 | [1][5][6] |
| Molecular Formula | C₂₁H₁₇Cl₂F₂N₃O₂ | [1][5][6] |
| Molecular Weight | 452.28 g/mol | [1][5][6] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1][5][6] |
| Solubility in DMSO | >5 mg/mL (may require warming); Soluble up to 100 mM | [1][6] |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution) | Store below -20°C for several months | [6] |
Signaling Pathway of this compound
This compound exerts its effect by blocking the CB1 receptor, thereby preventing the downstream signaling typically initiated by endocannabinoids like anandamide (AEA) or 2-arachidonoylglycerol (2-AG). The diagram below illustrates this mechanism of action.
Experimental Protocols
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate skin absorption of dissolved compounds.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted by modifying the mass of this compound and the volume of DMSO.
Materials:
-
This compound powder (MW: 452.28 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
-
Ultrasonic bath (optional)
Workflow Diagram:
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 452.28 g/mol × 1000 mg/g = 4.52 mg
-
-
Weighing: Accurately weigh 4.52 mg of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the powder.
-
Dissolution:
-
Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved. This compound can be difficult to dissolve at higher concentrations.
-
-
Assisted Dissolution (If Necessary):
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C. The stock solution is stable for several months when stored below -20°C.[6]
-
Protocol for Preparing Working Solutions for Cell-Based Assays
It is critical to minimize the final concentration of DMSO in cell culture media, as it can be cytotoxic at levels above 0.5% and can still have effects on cellular function at 0.1%.[9][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Once thawed, warm it by hand and vortex for 3 minutes to ensure the compound remains fully dissolved.[11]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or a buffered saline solution (e.g., PBS). This helps prevent the compound from precipitating when added to the final aqueous culture medium.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
This is a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
By adhering to these detailed protocols, researchers can ensure the accurate and reproducible preparation of this compound for various experimental applications.
References
- 1. This compound ≥98% (HPLC) | 851728-60-4 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. biocrick.com [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Rodent Studies with PF-514273
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in-vivo use of PF-514273, a highly selective cannabinoid 1 (CB1) receptor antagonist, in rodent models of obesity.
Introduction
This compound is a potent and exceptionally selective antagonist of the CB1 receptor, developed by Pfizer. Its high selectivity makes it a valuable tool for investigating the role of the CB1 receptor in various physiological processes, including appetite, metabolism, and energy homeostasis. Published research indicates that this compound exhibits robust oral activity in rodent models of food intake, suggesting its potential as a therapeutic agent for weight management.
Mechanism of Action: CB1 Receptor Antagonism
The endocannabinoid system, and specifically the CB1 receptor, plays a crucial role in regulating energy balance. Activation of the CB1 receptor by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (like Δ⁹-tetrahydrocannabinol from cannabis) is known to stimulate appetite and promote energy storage.
This compound acts by blocking the CB1 receptor, thereby inhibiting these orexigenic (appetite-stimulating) and metabolic effects. This antagonism is the basis for its potential anti-obesity effects.
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Recommended Dosage for In-Vivo Rodent Studies
While the seminal paper by Dow et al. (2009) mentions robust oral activity in rodent models of food intake, specific dosages from this initial study are not publicly detailed. However, based on studies with other potent and selective CB1 receptor antagonists in rodent obesity models, a recommended dosage range for this compound can be inferred.
Data Summary: Dosages of CB1 Receptor Antagonists in Rodent Obesity Studies
| Compound | Species | Route of Administration | Dosage Range | Observed Effects |
| Rimonabant (SR141716) | Mouse (diet-induced obesity) | Oral | 10 mg/kg/day | Reduced food intake and body weight[1] |
| AM4113 | Rat | Intraperitoneal | 2 - 10 mg/kg | Transient reduction in food intake, sustained reduction in body weight gain |
| AM4113 | Rat | Oral | 50 mg/kg | Inhibition of food intake and body weight gain |
| AM251 | Mouse (diet-induced obesity) | Oral | 30 mg/kg/day | Reduced food intake and body weight[2] |
| This compound | Mouse | Not specified (likely intraperitoneal) | 1 - 5 mg/kg | Reduced locomotor activity |
Recommended Starting Dose for this compound in Rodent Obesity Studies:
Based on the available data for analogous compounds, a starting dose of 3-10 mg/kg administered orally once daily is recommended for this compound in diet-induced obese mice or rats. Dose-response studies should be conducted to determine the optimal dose for a specific experimental paradigm.
Experimental Protocols
Diet-Induced Obesity (DIO) Model
A common and relevant model for studying the effects of anti-obesity compounds is the diet-induced obesity model.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
-
Acclimatization: Prior to the start of treatment, allow the animals to acclimatize to handling and the oral gavage procedure for at least one week.
-
Grouping: Randomize the obese mice into treatment and vehicle control groups based on body weight.
Preparation and Administration of this compound
Due to the hydrophobic nature of this compound, an appropriate vehicle is necessary for oral administration.
Recommended Vehicle Formulations for Oral Gavage:
-
Aqueous Suspension: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water with 0.1% (v/v) Tween 80.
-
Oil-based Solution: Corn oil or sesame oil.
Preparation Protocol (Aqueous Suspension):
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the compound.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare fresh daily before administration.
Administration:
-
Administer the this compound suspension or solution via oral gavage once daily.
-
The volume of administration should be based on the most recent body weight of the animal (typically 5-10 mL/kg).
-
The vehicle control group should receive the same volume of the vehicle without the active compound.
Experimental Workflow for a Chronic Dosing Study
Caption: A typical experimental workflow for a chronic in-vivo rodent obesity study.
Key Experiments and Outcome Measures
Data to Collect:
| Parameter | Method | Frequency |
| Body Weight | Digital Scale | Daily or weekly |
| Food Intake | Measure remaining food | Daily or weekly |
| Body Composition | qNMR or DEXA scan | At baseline and end of study |
| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | At the end of the study |
| Plasma Metabolites | Blood collection (e.g., tail vein) | At baseline and end of study |
| Gene Expression | qPCR or RNA-seq on tissues (liver, adipose) | At the end of the study |
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (2 g/kg) orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
Conclusion
This compound is a valuable research tool for investigating the role of the CB1 receptor in obesity and metabolic disorders. The recommended oral dosage for initial studies in rodents is in the range of 3-10 mg/kg/day. The provided protocols for a diet-induced obesity model and associated experimental procedures offer a robust framework for evaluating the in-vivo efficacy of this compound. Researchers should perform dose-finding studies to optimize the dosage for their specific experimental conditions and research questions.
References
Administration Routes for PF-514273 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of PF-514273, a selective cannabinoid CB1 receptor antagonist, in animal models. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a potent and highly selective antagonist of the cannabinoid CB1 receptor, which has shown potential in preclinical research. Proper administration of this compound is critical for obtaining reliable and reproducible data in in vivo studies. This document outlines protocols for oral, intraperitoneal, intravenous, and subcutaneous administration of this compound in rodent models, primarily mice.
Data Presentation: Summary of Administration Routes
| Administration Route | Animal Model | Dosage Range (Reported) | Vehicle Examples | Key Considerations |
| Oral (Gavage) | Mouse, Rat | Not specified, but reported to have robust oral activity[1] | 0.5% Methylcellulose in water; 10% Tween 80 in water; Corn oil | Suitable for chronic dosing. Formulation as a suspension is likely necessary. Fasting animals prior to dosing may improve absorption consistency. |
| Intraperitoneal (IP) | Mouse | 1 - 5 mg/kg | Saline with a low percentage of a solubilizing agent (e.g., DMSO, Cremophor EL) | A common route for preclinical efficacy studies. Ensure proper injection technique to avoid administration into the gut or other organs. |
| Intravenous (IV) | Mouse, Rat | Not specified | Saline with a solubilizing agent (e.g., DMSO, Solutol HS 15, cyclodextrins) | Provides immediate systemic exposure and 100% bioavailability. The formulation must be a clear solution to prevent emboli. Slow injection rate is recommended. |
| Subcutaneous (SC) | Mouse, Rat | Not specified | Saline with a solubilizing agent (e.g., PEG300, propylene glycol, DMSO) or oil-based vehicle | Provides slower, more sustained absorption compared to IV or IP routes. The formulation should be non-irritating to subcutaneous tissues. |
Experimental Protocols
The following are detailed methodologies for the administration of this compound. It is crucial to use aseptic techniques for all parenteral administration routes.
Vehicle Preparation for this compound
This compound is soluble in DMSO and ethanol but has low aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration.
Example Vehicle Formulation (for parenteral administration):
A common vehicle for poorly water-soluble compounds is a mixture of DMSO, a surfactant like Cremophor EL or Tween 80, and saline.
-
Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required.
-
Working Solution (Example for a 10% DMSO final concentration):
-
Take the required volume of the this compound stock solution.
-
Add an equal volume of Cremophor EL or Tween 80 and mix thoroughly.
-
Add sterile saline (0.9% NaCl) to the desired final volume (e.g., to make the final DMSO concentration 10%). Mix well until a clear solution or a fine, homogenous suspension is formed.
-
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. It is essential to include a vehicle-only control group in all experiments.
Oral Administration (Gavage) Protocol
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Prepare the this compound suspension in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Weigh the animal to determine the correct volume to administer (typically 5-10 mL/kg for mice).[2][3]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark it.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (up to the pre-measured mark), administer the suspension slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection Protocol
Materials:
-
This compound solution/suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Prepare the this compound formulation.
-
Weigh the animal to calculate the injection volume (typically 5-10 mL/kg for mice).[4]
-
Restrain the mouse, exposing the abdomen.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deep to avoid puncturing internal organs.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the solution/suspension slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Intravenous (IV) Injection Protocol (Tail Vein)
Materials:
-
This compound solution (must be a clear, particle-free solution)
-
Sterile syringes (insulin syringes or 1 mL)
-
Sterile needles (27-30 gauge)
-
Restraining device for mice
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol
-
Animal scale
Procedure:
-
Prepare a clear, sterile solution of this compound.
-
Weigh the animal and calculate the injection volume (typically up to 5 mL/kg for a bolus injection in mice).[4]
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor.
Subcutaneous (SC) Injection Protocol
Materials:
-
This compound solution/suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Prepare the this compound formulation.
-
Weigh the animal to determine the injection volume (typically 5-10 mL/kg per site for mice).[5]
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the formulation slowly, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to help disperse the injected volume.
-
Return the animal to its cage and monitor.
Mandatory Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of this compound.
Cannabinoid CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Cannabinoid CB1 Receptor.
References
- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for PF-514273 in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-514273 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system which plays a significant role in regulating energy balance, appetite, and metabolism.[1][2] Developed by Pfizer, this bicyclic lactam-based compound has demonstrated robust oral activity in reducing food intake in rodent models, suggesting its potential as a tool for studying metabolic disorders such as obesity and related conditions.[1] Although its clinical development was discontinued in early phases, this compound remains a valuable pharmacological tool for preclinical research aimed at understanding the role of the CB1 receptor in metabolic pathophysiology.[3]
These application notes provide an overview of the use of this compound in metabolic research, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by selectively blocking the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system, but also in peripheral tissues such as adipose tissue, liver, and skeletal muscle. Endocannabinoids, the endogenous ligands for CB1 receptors, are known to stimulate appetite and promote energy storage. By antagonizing the CB1 receptor, this compound is expected to inhibit these orexigenic and metabolic effects, leading to a reduction in food intake and potentially an improvement in metabolic parameters.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki for CB1 Receptor | 1.0 nM | Human | Radioligand Binding Assay | [4] |
| Selectivity | >10,000-fold for CB1 over CB2 | Human | Radioligand Binding Assay | [4] |
In Vivo Effects of this compound in Rodents
| Species | Model | Dose and Route | Key Findings | Reference |
| Rat | Normal | 1 mg/kg, oral | 40% reduction in food intake | [1] |
| Mouse | DBA/2J | 1 and 5 mg/kg, IP | Reduced basal and ethanol-stimulated locomotor activity | [2] |
Signaling Pathway
The antagonism of the CB1 receptor by this compound disrupts the canonical signaling cascade initiated by endocannabinoids. This primarily involves the inhibition of downstream pathways that promote appetite and energy storage.
References
- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF 514273 - AdisInsight [adisinsight.springer.com]
- 4. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for PF-514273 in Pain and Nociception Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-514273 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system which is critically involved in the modulation of pain and nociception. With a high affinity for the CB1 receptor and over 10,000-fold selectivity against the CB2 receptor, this compound serves as a precise pharmacological tool for investigating the role of the CB1 receptor in various physiological and pathological processes, including pain signaling pathways. These application notes provide a summary of its characteristics and detailed protocols for its use in preclinical pain and nociception research.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species | Notes |
| Ki | 1.0 nM | Rat | Binding affinity for the CB1 receptor. |
| IC50 | 1 nM | Not Specified | Functional antagonist activity at the CB1 receptor. |
| Selectivity | >10,000-fold | Not Specified | Selectivity for CB1 over CB2 receptor. |
In Vivo Efficacy of this compound in Pain Models
While specific in vivo data for this compound in various pain models is limited in publicly available literature, its utility has been demonstrated in reversing the effects of CB1 receptor agonists. The following table summarizes the available data and provides contextual data from studies using other selective CB1 receptor antagonists in common pain models.
| Pain Model | Species | Route of Administration | Dose of this compound | Observed Effect of this compound | Contextual Effect of other Selective CB1 Antagonists |
| Carrageenan-Induced Hyperalgesia | Rat (Sprague-Dawley) | Intrathecal | Co-administration with yangonin | Completely reversed the anti-hyperalgesic effects of the CB1 agonist yangonin.[1] | Orally administered SR141716 (1, 3, and 10 mg/kg) dose-dependently attenuated thermal and mechanical hyperalgesia in a chronic constriction injury model.[2] |
| Formalin Test (Late Phase) | Rat (Wistar) | Intrathecal | Not Reported | Not Reported | Intrathecal rimonabant (200 µ g/rat ) reversed the antinociceptive effect of celecoxib.[3] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral | Not Reported | Not Reported | Repeated oral administration of SR141716 (1, 3, and 10 mg/kg) dose-dependently attenuated thermal and mechanical hyperalgesia.[2] |
Pharmacokinetic Profile of this compound
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, it has been described as having robust oral activity in rodent models of food intake.[4]
Experimental Protocols
Protocol 1: Evaluation of this compound in the Carrageenan-Induced Inflammatory Pain Model in Rats
Objective: To assess the ability of this compound to antagonize agonist-induced anti-hyperalgesia in a model of inflammatory pain.
Materials:
-
This compound
-
CB1 receptor agonist (e.g., Yangonin)
-
1% Carrageenan solution in sterile saline
-
Male Sprague-Dawley rats (200-250 g)
-
Plethysmometer or calipers
-
Apparatus for assessing thermal or mechanical hyperalgesia (e.g., plantar test, von Frey filaments)
-
Intrathecal injection setup
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and testing environment for at least 3-5 days prior to the experiment.
-
Baseline Nociceptive Testing: Measure baseline paw withdrawal latency to a thermal stimulus (plantar test) or paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws.
-
Intrathecal Administration:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Perform a lumbar puncture for intrathecal injection.
-
Co-administer this compound with a CB1 receptor agonist (e.g., 19.36 nmol/rat of yangonin) in a small volume (e.g., 10-20 µL) of artificial cerebrospinal fluid. A vehicle control group receiving only the agonist and a sham group should be included.
-
-
Induction of Inflammation: 30 minutes after intrathecal administration, induce inflammation by injecting 100 µL of 1% carrageenan solution into the plantar surface of one hind paw.
-
Post-Carrageenan Nociceptive Testing: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure paw withdrawal latency or threshold in both hind paws.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or calipers at the same time points as nociceptive testing to assess edema.
-
Data Analysis: Calculate the change in paw withdrawal latency/threshold and paw volume from baseline. Compare the effects in the group receiving the agonist alone versus the group receiving the agonist plus this compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.
Protocol 2: Intrathecal Injection via Lumbar Puncture in Rats
Objective: To deliver this compound directly to the spinal cord.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical clippers and antiseptic solution
-
30-gauge needle attached to a microsyringe
-
Sterile artificial cerebrospinal fluid (aCSF) for vehicle
Procedure:
-
Anesthesia: Anesthetize the rat in an induction chamber with isoflurane and maintain anesthesia via a nose cone.
-
Positioning: Place the rat in a stereotaxic frame or hold it firmly to flex the spine, widening the intervertebral spaces.
-
Site Preparation: Shave the fur over the lumbar region and sterilize the skin with an antiseptic solution.
-
Injection:
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Carefully insert a 30-gauge needle connected to a microsyringe into the space between the vertebrae. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject the desired volume (typically 10-20 µL) of the this compound solution or vehicle over 1-2 minutes.
-
-
Recovery: Remove the needle and allow the rat to recover from anesthesia on a warming pad. Monitor the animal for any signs of distress or motor impairment.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of CB1 receptor antagonism in nociception.
Caption: Experimental workflow for in vivo pain model.
References
- 1. brieflands.com [brieflands.com]
- 2. Effect of the cannabinoid CB1 receptor antagonist, SR141716, on nociceptive response and nerve demyelination in rodents with chronic constriction injury of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Alcohol and Drug Reward Pathways with PF-514273
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, and specifically the cannabinoid type 1 (CB1) receptor, plays a crucial role in modulating the rewarding effects of alcohol and other drugs of abuse.[1] The CB1 receptor is densely expressed in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[2][3] Activation of CB1 receptors is generally associated with enhanced reward signaling, while antagonism of these receptors can attenuate the reinforcing properties of various substances.
PF-514273 is a highly potent and selective antagonist for the CB1 receptor, exhibiting approximately 10,000-fold selectivity over the CB2 receptor.[4] This remarkable selectivity makes this compound an invaluable tool for dissecting the specific role of the CB1 receptor in reward pathways, minimizing off-target effects that can confound experimental results.[4] Initially developed for the treatment of obesity, its utility extends to the investigation of substance use disorders.[5]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of alcohol and drug reward.
Mechanism of Action
This compound acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR). In its resting state, the CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor activation also modulates ion channels, including the inhibition of presynaptic voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This cascade of events ultimately leads to a reduction in neurotransmitter release.
By blocking the binding of endogenous or exogenous agonists, this compound prevents these downstream signaling events. In the context of reward pathways, CB1 receptors are located on both GABAergic and glutamatergic neurons that synapse onto dopamine neurons in the VTA.[6] Endocannabinoids act as retrograde messengers, suppressing the release of these neurotransmitters and thereby disinhibiting dopamine neurons, leading to increased dopamine release in the NAc. By antagonizing the CB1 receptor, this compound can prevent this disinhibition, thus attenuating the dopamine-releasing and rewarding effects of drugs of abuse.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | CB1 | 1 nM | Human | [7] |
| Ki | CB2 | >10,000 nM | Human | [7] |
Table 2: In Vivo Behavioral Effects of this compound in an Ethanol-Conditioned Place Preference (CPP) Paradigm
| Species | Doses (mg/kg, i.p.) | Effect on Ethanol-Induced CPP | Effect on Locomotor Activity | Reference |
| DBA/2J Mice | 1 and 5 | No effect on acquisition or expression | Reduced basal and ethanol-stimulated locomotor activity | [1] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) to Assess the Role of this compound in Ethanol Reward
This protocol is adapted from Pina and Cunningham (2014).[1]
Objective: To determine if this compound attenuates the rewarding effects of ethanol as measured by conditioned place preference.
Materials:
-
This compound
-
Vehicle (e.g., 50% DMSO in 50% dH₂O)
-
Ethanol
-
Saline
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
-
Animal activity monitoring system.
Procedure:
1. Habituation (Day 1):
- Allow mice to freely explore the entire CPP apparatus for a 15-minute session. This reduces novelty-induced activity in subsequent phases.
2. Pre-conditioning Test (Day 2):
- Conduct a 15-minute test session where mice have free access to all compartments.
- Record the time spent in each compartment to establish any initial preference.
- Assign mice to conditioning groups (e.g., Saline-Saline, Saline-Ethanol) in a counterbalanced manner to avoid any inherent bias.
3. Conditioning Phase (Days 3-10, alternating days):
- This phase consists of eight conditioning sessions, four with the drug-paired context and four with the vehicle-paired context.
- On drug-pairing days, administer this compound (e.g., 1 or 5 mg/kg, i.p.) or vehicle 30 minutes prior to an injection of ethanol (e.g., 2 g/kg, i.p.). Immediately confine the mouse to the designated drug-paired compartment for a 5-minute session.
- On vehicle-pairing days, administer this compound or vehicle 30 minutes prior to a saline injection. Immediately confine the mouse to the vehicle-paired compartment for a 5-minute session.
- The order of drug and vehicle pairing days should be counterbalanced across animals.
4. Post-conditioning Test (Day 11):
- Administer a vehicle injection to all animals.
- Place the mice in the CPP apparatus with free access to all compartments for a 15-minute session.
- Record the time spent in each compartment.
- An increase in time spent in the drug-paired compartment compared to the pre-conditioning test indicates a conditioned place preference.
Data Analysis:
-
Calculate a preference score for each animal (time in drug-paired compartment - time in vehicle-paired compartment).
-
Use appropriate statistical analyses (e.g., two-way ANOVA) to compare preference scores between treatment groups (this compound vs. vehicle) and conditioning groups (ethanol vs. saline).
-
Analyze locomotor activity data from the conditioning sessions to assess any effects of this compound on general activity.
Protocol 2: Operant Self-Administration to Evaluate the Effect of this compound on Drug Reinforcement (General Protocol)
This is a generalized protocol that can be adapted for various drugs of abuse (e.g., opioids, stimulants).
Objective: To determine if this compound reduces the reinforcing efficacy of a drug of abuse.
Materials:
-
This compound
-
Vehicle
-
Drug of abuse (e.g., heroin, cocaine)
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and an infusion pump connected to a swivel system for intravenous drug delivery.
-
Catheters for intravenous implantation.
Procedure:
1. Surgical Implantation of Catheters:
- Surgically implant chronic indwelling catheters into the jugular vein of the animals (e.g., rats).
- Allow for a post-operative recovery period of at least 5-7 days.
2. Acquisition of Drug Self-Administration:
- Train animals to self-administer the drug of abuse in daily 2-hour sessions.
- A response on the active lever results in an intravenous infusion of the drug and the presentation of a conditioned stimulus (e.g., cue light).
- A response on the inactive lever has no programmed consequences.
- Continue training until stable responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).
3. This compound Treatment:
- Once stable self-administration is established, administer this compound or vehicle at various doses (e.g., 0.3, 1, 3 mg/kg, i.p.) 30 minutes prior to the self-administration session.
- Use a within-subjects Latin square design to counterbalance the order of this compound doses.
4. Data Analysis:
-
Record the number of active and inactive lever presses, and the number of infusions earned.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound on drug self-administration.
-
It is also important to include control experiments, such as assessing the effect of this compound on responding for a non-drug reinforcer (e.g., food pellets) to rule out non-specific motor or motivational deficits.
Visualizations
Caption: CB1 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Conditioned Place Preference (CPP).
Caption: Modulation of the Mesolimbic Reward Pathway by this compound.
References
- 1. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoids Enhance Subsecond Dopamine Release in the Nucleus Accumbens of Awake Rats | Journal of Neuroscience [jneurosci.org]
- 5. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Crosstalk between the endocannabinoid and mid-brain dopaminergic systems: Implication in dopamine dysregulation [frontiersin.org]
- 7. Cannabinoid CB1 antagonists and dopamine antagonists produce different effects on a task involving response allocation and effort-related choice in food-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using PF-514273
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-514273 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] Developed by Pfizer, it exhibits a high binding affinity for the CB1 receptor with a Ki of 1.0 nM and demonstrates over 10,000-fold selectivity against the CB2 receptor.[2][3] This exceptional selectivity makes this compound a valuable research tool for elucidating the physiological and pathological roles of the CB1 receptor without the confounding effects of CB2 receptor modulation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell signaling and function.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Receptor | Source |
| Kᵢ | 1.0 nM | Human CB1 | [2] |
| Kᵢ | > 10,000 nM | Human CB2 | [3] |
| Molecular Weight | 452.28 g/mol | N/A |
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, CB1 receptor activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. As a CB1 receptor antagonist, this compound blocks these agonist-induced signaling events.
Experimental Protocols
General Considerations
-
Cell Line Selection: It is recommended to use cell lines that endogenously express the CB1 receptor or have been stably transfected with a CB1 expression vector. Commonly used cell lines for CB1 receptor studies include HEK293 and CHO-K1 cells.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For cell culture experiments, it is crucial to ensure that the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Concentration Range: Based on the reported Ki of 1.0 nM, a starting concentration range of 1 nM to 1 µM is recommended for in vitro cell-based assays. The optimal concentration should be determined empirically for each specific cell line and experimental endpoint.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cells. As an antagonist, this compound is not expected to have a direct effect on cell viability on its own but can be used to counteract the effects of a CB1 agonist.
Materials:
-
CB1-expressing cells (e.g., HEK293-CB1 or CHO-K1-CB1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
(Optional, for antagonist studies) Prepare a solution of a CB1 agonist at a concentration known to affect cell viability.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. For antagonist studies, pre-incubate with this compound for 30-60 minutes before adding the CB1 agonist.
-
Include appropriate controls: vehicle control (medium with DMSO), untreated cells, and cells treated with the agonist alone.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is designed to determine the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway downstream of the CB1 receptor.
Materials:
-
CB1-expressing cells
-
6-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours in serum-free medium prior to the experiment.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with a CB1 agonist for a short period (e.g., 5-15 minutes). Include appropriate controls.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
Protocol 3: cAMP Accumulation Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
CB1-expressing cells (e.g., CHO-K1-CB1)
-
384-well white opaque plates
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound stock solution
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the CB1 agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect on inhibiting forskolin-stimulated cAMP).
-
Add this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add the CB1 agonist to the wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist's effect.
Conclusion
This compound is a highly selective and potent tool for investigating the role of the CB1 receptor in various cellular processes. The protocols provided here offer a framework for characterizing the effects of this compound in cell culture. Researchers should optimize the experimental conditions, including cell density, compound concentrations, and incubation times, for their specific experimental system to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
PF-514273 solubility issues and how to resolve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with PF-514273, a potent and selective CB1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a highly selective antagonist for the cannabinoid receptor 1 (CB1), making it a valuable tool for research into the endocannabinoid system.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This can present significant challenges during in vitro and in vivo experiments, potentially affecting data quality and reproducibility. One user review noted that the drug can be "difficult to get into solution".
Q2: What are the reported solubility characteristics of this compound?
A2: Published data on the solubility of this compound is limited. However, supplier information indicates that it is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of >5 mg/mL (with warming). For in vivo studies, a vehicle of 50% DMSO and 50% dH₂O has been used.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
A3: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically ≤0.5% DMSO for most cell-based assays).
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, leading to precipitation. This is a common issue when diluting a concentrated DMSO stock into an aqueous medium.
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay's requirements.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always verify the tolerance of your cells or assay to the solvent.
-
Use a Co-solvent: In addition to DMSO, other co-solvents can be explored. Prepare the initial stock in DMSO and then perform a serial dilution into a buffer containing a co-solvent like ethanol or polyethylene glycol (PEG).
-
Incorporate Surfactants/Excipients: For challenging cases, the use of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in the final aqueous medium can help to form micelles and improve the solubility of hydrophobic compounds.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates that are not visible to the naked eye. This can result in inconsistent concentrations of the active compound across different wells or experiments, leading to high variability in results.
Troubleshooting Steps:
-
Vortexing and Sonication: After diluting the DMSO stock into the aqueous medium, vortex the solution vigorously. Gentle sonication in a water bath for a few minutes can also help to break down small aggregates.
-
Pre-warm the Medium: Warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Filter the Final Solution: After dilution and mixing, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. Be aware that this may slightly reduce the final concentration of the compound if some of it is adsorbed to the filter.
-
Prepare Fresh Solutions: Due to the potential for precipitation over time, it is crucial to prepare fresh working solutions of this compound for each experiment.
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | >5 mg/mL | Warming may be required. |
| 50% DMSO / 50% dH₂O | Suitable for in vivo injections | As reported in a study. |
| Aqueous Buffers (e.g., PBS) | Poor | Direct dissolution is not recommended. |
Table 2: Common Co-solvents and Surfactants for Improving Solubility of Hydrophobic Compounds
| Agent | Type | Typical Starting Concentration | Considerations |
| Ethanol | Co-solvent | 1-5% (v/v) | Check for cellular toxicity. |
| Polyethylene Glycol 300/400 | Co-solvent | 1-10% (v/v) | Can be viscous at higher concentrations. |
| Tween® 80 (Polysorbate 80) | Surfactant | 0.01-0.1% (v/v) | Can interfere with some assays. |
| Pluronic® F-68 | Surfactant | 0.02-0.1% (w/v) | Generally well-tolerated by cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound = 452.28 g/mol ).
-
Weigh the this compound powder accurately and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed aqueous medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of the aqueous medium.
-
Vortex the working solution immediately and vigorously for 30 seconds.
-
Use the freshly prepared working solution in your experiment without delay.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of this compound.
References
How to prepare a stable stock solution of PF-514273.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and using stable stock solutions of PF-514273. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this selective CB1 receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] It exhibits approximately 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[3][4] By blocking the CB1 receptor, this compound inhibits the physiological effects of endogenous and exogenous cannabinoids that would normally activate this receptor.[5] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of various downstream signaling pathways.[6][7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[7][8] It is practically insoluble in aqueous solutions.
Q3: How should I store the solid compound and my stock solution?
Both the solid, powdered form of this compound and prepared stock solutions should be stored at -20°C for long-term stability.[1][7] Some sources suggest that stock solutions can be stored at this temperature for several months.[7] One supplier recommends storing the solid compound at +4°C, however, for long-term storage, -20°C is more commonly advised.[2][6]
Q4: What is the expected appearance of the this compound compound?
This compound is typically a white to beige powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 452.28 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1][6] |
| Solubility in DMSO | >5 mg/mL (warmed)[1], up to 100 mM[7] | [1][7] |
| Solubility in Ethanol | Up to 50 mM[7], <22.61 mg/mL[8] | [7][8] |
| Storage Temperature | -20°C | [1][7] |
| CB1 Receptor Binding Affinity (Ki) | 1 nM | [1][2] |
| CB2 Receptor Binding Affinity (Ki) | >10,000 nM | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.52 mg of this compound (Molecular Weight = 452.28 g/mol ).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[7] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Potential Cause: Insufficient mixing or low temperature.
-
Solution: Continue to vortex the solution for a longer period. If the compound still does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[7] Ensure the DMSO used is of high purity and anhydrous, as moisture can affect solubility.
Issue 2: A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Potential Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue with hydrophobic compounds.
-
Solution:
-
Decrease the Final Concentration: The most effective solution is to lower the final working concentration of this compound.
-
Optimize the Dilution Method: Instead of adding the aqueous solution to the DMSO stock, add the DMSO stock dropwise to the vortexing aqueous solution. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use Pre-warmed Media: Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.
-
Intermediate Dilution Step: Consider creating an intermediate dilution of your high-concentration stock in DMSO before the final dilution into the aqueous medium.
-
Issue 3: The solution appears clear initially, but a precipitate forms after incubation.
-
Potential Cause: Delayed precipitation can occur due to changes in the media environment over time (e.g., pH shifts) or interactions with media components.
-
Solution:
-
Assess Solubility in Your Specific Medium: Perform a solubility test by preparing a serial dilution of your this compound stock in your complete cell culture medium. Incubate under your experimental conditions and observe for precipitation at different time points. This will help you determine the maximum soluble concentration for your specific conditions.
-
Consider Serum Content: The presence of serum in cell culture media can sometimes help to stabilize hydrophobic compounds. If you are using a serum-free medium, this might contribute to the precipitation.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 3. shutterstock.com [shutterstock.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-514273 to consider.
Welcome to the technical support center for PF-514273. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this highly selective CB1 receptor antagonist. While this compound is known for its remarkable selectivity for the CB1 receptor over the CB2 receptor, it is crucial to consider potential interactions with other targets to ensure accurate experimental interpretation and anticipate potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] It exhibits approximately 10,000-fold selectivity for the CB1 receptor over the closely related CB2 receptor.[1] Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a broad range of other receptors, kinases, and enzymes. Therefore, researchers should consider performing their own off-target profiling, especially if observing unexpected phenotypes.
Q2: I am observing an unexpected cellular phenotype in my experiments with this compound that doesn't seem to be mediated by CB1 antagonism. What should I do?
A2: If you suspect an off-target effect, it is crucial to systematically troubleshoot the observation. Here are the recommended steps:
-
Confirm CB1 Receptor Expression: Verify the expression of the CB1 receptor in your experimental system (e.g., cell line, tissue) using techniques like qPCR, Western blot, or flow cytometry. The absence or low expression of CB1 would strongly suggest an off-target effect.
-
Use a Structurally Unrelated CB1 Antagonist: Compare the effects of this compound with another CB1 antagonist from a different chemical class (e.g., Rimonabant). If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Perform a Rescue Experiment: If your system allows, try to rescue the on-target effect by activating the CB1 receptor with an agonist in the presence of this compound. If the unexpected phenotype persists, it is likely off-target.
-
Conduct Broad Off-Target Screening: If resources permit, screen this compound against a commercial off-target panel (e.g., a GPCR panel or a kinase panel) to identify potential unintended binding partners.
Q3: How can I experimentally assess the broader selectivity of this compound?
A3: Several experimental approaches can be used to profile the selectivity of a compound like this compound:
-
Broad Ligand Binding Assays: Screen the compound against a large panel of receptors, ion channels, and transporters. Commercial services offer panels that cover hundreds of potential off-targets.
-
Enzymatic Assays: For potential off-target effects on enzymes like kinases, a broad kinase panel screen can determine the inhibitory activity against a large portion of the human kinome.
-
Cell-Based Functional Assays: Utilize cell lines expressing specific receptors or signaling pathways to functionally assess the effect of the compound on those targets.
-
Thermal Shift Assays (CETSA): This technique can identify direct binding of the compound to cellular proteins in a physiological context.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays.
-
Question: My functional assays (e.g., cAMP measurement, downstream signaling reporter) show variable results with this compound.
-
Possible Cause & Solution:
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number.
-
Reagent Quality: Ensure the purity and stability of your this compound stock solution. Store as recommended and perform regular quality checks.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and agonist concentration to ensure a robust and reproducible signal window.
-
Issue 2: Discrepancy between binding affinity (Ki) and functional potency (IC50).
-
Question: this compound shows high affinity for CB1 in my binding assays, but its functional potency is much lower than expected.
-
Possible Cause & Solution:
-
Assay Kinetics: The kinetics of a binding assay may differ from a functional assay. Consider performing a time-course experiment for your functional readout.
-
Receptor Reserve: The presence of spare receptors in your cellular system can lead to a rightward shift in the functional dose-response curve.
-
"Sticky" Compound: Non-specific binding of the compound to plasticware or other components of the assay can reduce its effective concentration. Consider using low-binding plates and including a detergent like BSA in your assay buffer.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) | Reference |
| Cannabinoid Receptor 1 (CB1) | ~1 nM | [2][3][4] |
| Cannabinoid Receptor 2 (CB2) | >10,000 nM | [1][2] |
| Other Potential Off-Targets | Data Not Publicly Available |
Researchers are encouraged to generate their own data for other potential off-targets relevant to their experimental system.
Experimental Protocols
Protocol 1: General Kinase Profiling Assay to Screen for Off-Target Inhibition
This protocol outlines a general method to assess the potential of this compound to inhibit protein kinases, a common class of off-targets for small molecules.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Assay Setup:
-
Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases.
-
In a multi-well plate, combine each kinase with its specific substrate and ATP at the Km concentration for each respective kinase.
-
-
Compound Incubation:
-
Add this compound at the desired final concentrations to the kinase reaction mixtures.
-
Include appropriate controls: a "no inhibitor" control (DMSO vehicle) and a known inhibitor for each kinase as a positive control.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for any significantly inhibited kinases.
-
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Optimizing PF-514273 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-514273 in cell-based assays to investigate its effects on lipid metabolism, particularly through the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance to lipid metabolism?
A1: this compound is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The endocannabinoid system, through the CB1 receptor, is known to play a role in regulating energy balance and lipid metabolism.[2][3] Activation of the CB1 receptor can lead to an increase in the expression of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides.[4][5] By blocking the CB1 receptor, this compound is hypothesized to inhibit the downstream activation of SREBP-1c and consequently reduce lipogenesis, making it a valuable tool for studying lipid metabolism.[4]
Q2: What is a suitable starting concentration range for this compound in cell-based assays?
A2: For in vitro studies with a novel compound, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Based on data from other CB1 antagonists, a starting concentration range of 10 nM to 10 µM is recommended. For instance, the CB1 antagonist rimonabant has shown effects in the nanomolar to micromolar range in various in vitro assays.[6] It is crucial to also include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
Q3: Which cell lines are appropriate for studying the effects of this compound on SREBP-mediated lipid metabolism?
A3: Liver-derived cell lines are highly relevant for studying lipid metabolism as the liver is a primary site of lipogenesis. Commonly used and appropriate cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): Widely used for studies of liver metabolism and has been shown to be responsive to stimuli that affect SREBP-1c.[7]
-
Huh7 (Human Hepatocellular Carcinoma): Another well-established human liver cell line suitable for lipid metabolism studies.
-
Primary Hepatocytes: While more challenging to culture, they represent a more physiologically relevant model.
Q4: How can I assess the cytotoxicity of this compound in my chosen cell line?
A4: It is essential to determine the concentration at which this compound may induce cytotoxic effects to ensure that the observed effects on lipid metabolism are not due to cell death. Standard cytotoxicity assays such as MTT, MTS, or a LDH release assay can be employed. These assays should be performed in parallel with your functional assays, using the same concentration range and incubation times.
Troubleshooting Guides
Problem 1: No significant change in lipid accumulation observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 50 µM). |
| Insufficient Incubation Time | Optimize the incubation time. Effects on lipid metabolism may require longer treatment periods (e.g., 24, 48, or 72 hours). |
| Low Endogenous CB1 Receptor Expression | Verify the expression of CB1 receptor in your cell line using qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a transient overexpression system. |
| Insensitivity of the Assay | Ensure your lipid accumulation assay (e.g., Oil Red O staining) is sensitive enough. Consider using a more quantitative method like a triglyceride assay.[8] |
| Lack of a Pro-lipogenic Stimulus | The inhibitory effect of this compound may only be apparent in the presence of a stimulus that promotes lipid accumulation. Consider co-treatment with insulin or a high-glucose medium to induce SREBP-1c.[9][10] |
Problem 2: High variability between replicate wells in the lipid accumulation assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding. Check for cell clumps. |
| Inconsistent Staining/Washing | Standardize the staining and washing steps in your protocol. Automated plate washers can improve consistency.[11] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Clumping During Staining | Handle the plates gently during staining and washing to prevent cell detachment. |
| Issues with Dye Extraction (for quantitative staining assays) | Ensure complete extraction of the dye by allowing sufficient time and proper mixing. Check for bubbles in the wells before reading the absorbance. |
Problem 3: Unexpected increase in lipid accumulation with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | At high concentrations, compounds can have off-target effects. Re-evaluate the dose-response curve and use the lowest effective, non-toxic concentration. |
| Cellular Stress Response | High concentrations of the compound or solvent may induce a stress response that could paradoxically increase lipid droplet formation. Assess cytotoxicity in parallel. |
| Contamination | Rule out any potential contamination of your cell culture or reagents. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Preliminary Cell-Based Assays
| Assay Type | Starting Concentration Range | Vehicle Control |
| Dose-Response for Efficacy | 10 nM - 10 µM | DMSO (≤ 0.1%) |
| Cytotoxicity Assessment | 10 nM - 50 µM | DMSO (≤ 0.1%) |
Table 2: Example Data from a Dose-Response Experiment
| This compound Conc. | Normalized Lipid Accumulation (AU) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 0.08 |
| 10 nM | 0.95 | 0.07 |
| 100 nM | 0.82 | 0.06 |
| 1 µM | 0.65 | 0.05 |
| 10 µM | 0.51 | 0.04 |
Experimental Protocols
Protocol 1: Oil Red O Staining for Lipid Accumulation
This protocol provides a method for the qualitative and quantitative assessment of intracellular lipid droplets.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Pro-lipogenic stimulus (e.g., insulin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Dye Extraction Solution (e.g., isopropanol)
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound with or without a pro-lipogenic stimulus for the desired incubation period (e.g., 24-48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Oil Red O working solution to each well and incubate for 20-30 minutes at room temperature.[12]
-
Remove the staining solution and wash the cells repeatedly with distilled water until the water is clear.
-
(Optional - for imaging) Add PBS to the wells and visualize the stained lipid droplets under a microscope.
-
(For quantification) Allow the wells to dry completely. Add the Dye Extraction Solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain.
-
Transfer the extract to a new 96-well plate and measure the absorbance at approximately 490-520 nm.[12]
Protocol 2: SREBP-1c Gene Expression Analysis by qPCR
This protocol outlines the steps to measure the effect of this compound on the mRNA levels of SREBP-1c and its target genes.
Materials:
-
Treated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SREBP-1c, target genes (e.g., FASN, SCD1), and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Following treatment with this compound as described above, lyse the cells and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
Caption: this compound inhibits the CB1 receptor, leading to reduced SREBP-1c activation and lipogenesis.
Caption: Workflow for assessing this compound's effect on lipid metabolism.
Caption: Decision tree for troubleshooting lack of this compound effect.
References
- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of the endocannabinoid system in lipogenesis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 promotes hepatic lipid accumulation and lipotoxicity through the induction of SREBP-1c expression in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor 1 and 2 agonists increase lipid accumulation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
Troubleshooting unexpected results in PF-514273 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with PF-514273, a highly selective CB1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the Cannabinoid Receptor 1 (CB1).[1] Its primary mechanism of action is to bind to the CB1 receptor and block the effects of cannabinoid agonists, such as anandamide and 2-arachidonoylglycerol (2-AG), as well as synthetic agonists.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2][3][4][5][6] Antagonism by this compound is expected to inhibit the downstream signaling cascade typically initiated by agonist binding.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (>5 mg/mL, with warming) and ethanol (up to 50 mM).[7][8] It is recommended to store the compound as a powder at -20°C.[7] For experimental use, prepare fresh dilutions from a stock solution.
Q3: What are the known off-target effects of this compound?
This compound is known for its high selectivity for the CB1 receptor over the CB2 receptor (over 10,000-fold). However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at high concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by CB1 receptor antagonism.
Q4: I am not observing the expected antagonist effect of this compound in my cell-based assay. What are some possible reasons?
Several factors could contribute to a lack of antagonist activity. These include issues with the compound itself (potency, solubility), the experimental setup (agonist concentration, incubation time), or the cells (receptor expression levels). Refer to the detailed troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Issue 1: No Observable Antagonism in a Functional Assay (e.g., cAMP Assay)
Symptoms:
-
Addition of this compound does not inhibit the agonist-induced decrease in cAMP levels.
-
No rightward shift is observed in the agonist dose-response curve in the presence of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | Ensure you are using an agonist concentration that produces a submaximal response (e.g., EC80). A saturating agonist concentration can overcome competitive antagonism. |
| Inadequate Pre-incubation with this compound | For competitive antagonists, pre-incubating cells with this compound (e.g., 15-30 minutes) before adding the agonist is crucial to allow the antagonist to bind to the receptor. |
| This compound Degradation or Precipitation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and consistent across all wells to avoid solubility issues and vehicle effects. |
| Low CB1 Receptor Expression | Verify the expression level of CB1 receptors in your cell line using techniques like qPCR or Western blotting. Low receptor density can lead to a small signal window, making antagonism difficult to detect. |
| Cell Health and Passage Number | Use healthy, sub-confluent cells. Excessive passaging can alter receptor expression and signaling. |
| Assay Signal Window | Optimize your assay to ensure a sufficient signal-to-background ratio. A small signal window can make it difficult to resolve dose-dependent inhibition. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for lack of antagonism in functional assays.
Issue 2: Unexpected Agonistic Activity of this compound
Symptom:
-
Application of this compound alone causes a decrease in cAMP levels or another agonist-like response.
Potential Causes and Solutions:
While this compound is characterized as an antagonist, some compounds classified as antagonists can exhibit inverse agonist properties, meaning they can reduce the basal (constitutive) activity of a receptor.
| Potential Cause | Troubleshooting Step |
| Inverse Agonism | The CB1 receptor can exhibit constitutive activity. This compound may be acting as an inverse agonist, reducing this basal signaling. To test this, measure the effect of this compound in the absence of any agonist. |
| Off-Target Effects | At high concentrations, this compound might interact with other receptors or signaling pathways. Perform a dose-response experiment to see if the effect is concentration-dependent and compare it with the known Ki for CB1. Use a structurally different CB1 antagonist as a control. |
| Experimental Artifact | Ensure that the vehicle (e.g., DMSO) does not have an effect on its own. Include a vehicle-only control. |
Issue 3: High Variability in Western Blot Results for Downstream Signaling Proteins
Symptom:
-
Inconsistent changes in the phosphorylation status of downstream proteins like ERK/MAPK after treatment with an agonist and this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate the specificity of your primary antibodies using positive and negative controls (e.g., cells with known activation of the pathway, or knockout/knockdown cells for the target protein).[9][10] |
| Inconsistent Lysis and Sample Preparation | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Ensure consistent sample handling and protein quantification.[9] |
| Timing of Stimulation and Lysis | The kinetics of downstream signaling events can be transient. Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after agonist and antagonist treatment. |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading across lanes. |
Experimental Protocols
CB1 Receptor Signaling Pathway
The CB1 receptor primarily signals through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3][4][5][6] This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also modulate other effectors, including ion channels. Additionally, CB1 receptor activation can influence other signaling cascades such as the MAPK/ERK pathway.[3][4] this compound, as an antagonist, blocks these signaling events by preventing agonist binding.
Caption: Simplified CB1 receptor signaling pathway and the action of this compound.
Protocol: In Vitro cAMP Assay
This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced inhibition of cAMP production in a cell line expressing the CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
Materials:
-
CHO or HEK293 cells stably expressing human CB1 receptor
-
Assay medium (e.g., serum-free DMEM)
-
This compound
-
CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the CB1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 1 hour to reduce basal signaling.
-
Antagonist Pre-incubation: Add this compound at various concentrations to the appropriate wells. Include a vehicle control. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add the CB1 agonist (at a pre-determined EC80 concentration) and a constant concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value.
Protocol: CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor.[11][12][13]
Materials:
-
Membrane preparation from cells or tissues expressing the CB1 receptor
-
Radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-labeled CB1 ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled agonist at a concentration close to its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound ≥98% (HPLC) | 851728-60-4 [sigmaaldrich.com]
- 8. biocrick.com [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting CB1 cannabinoid receptor detection and the exploration of its interacting partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Interpreting Locomotor Activity Changes After PF-514273 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-514273 in locomotor activity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist for the Cannabinoid Type 1 (CB1) receptor.[1] Its high selectivity makes it a valuable tool for distinguishing the effects of CB1 receptor blockade from those of the closely related CB2 receptor.
Q2: What is the expected effect of this compound on locomotor activity in rodents?
A2: Administration of this compound has been shown to reduce both basal (spontaneous) and substance-induced hyperlocomotion in mice.[1] This is consistent with the role of the endocannabinoid system in modulating motor activity.
Q3: What are the recommended doses of this compound for locomotor activity studies in mice?
A3: Studies have effectively used doses of 1 mg/kg and 5 mg/kg administered intraperitoneally (IP) to observe significant reductions in locomotor activity.[1]
Q4: How should this compound be prepared and administered?
A4: this compound can be prepared in a vehicle of 50% dH₂O and 50% DMSO. It should be administered via intraperitoneal (IP) injection approximately 30 minutes before the start of the locomotor activity assessment.
Data Presentation
The following tables summarize the expected quantitative changes in locomotor activity following this compound administration. These are representative data based on published findings and should be used as a general guide. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Basal Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (meters, mean ± SEM) | Rearing Frequency (counts, mean ± SEM) |
| Vehicle | - | 150 ± 10 | 45 ± 5 |
| This compound | 1 | 110 ± 8 | 30 ± 4 |
| This compound | 5 | 85 ± 7 | 20 ± 3 |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Table 2: Effect of this compound on Ethanol-Stimulated Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (meters, mean ± SEM) | Rearing Frequency (counts, mean ± SEM) |
| Vehicle + Ethanol | - | 250 ± 15 | 70 ± 6 |
| This compound + Ethanol | 1 | 180 ± 12 | 50 ± 5 |
| This compound + Ethanol | 5 | 140 ± 10 | 35 ± 4 |
*p < 0.05, **p < 0.01 compared to Vehicle + Ethanol. SEM = Standard Error of the Mean.
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol outlines the key steps for assessing spontaneous and drug-induced locomotor activity in mice using an open field arena.
-
Animal Acclimation:
-
Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimation to the new environment.
-
Ensure the testing room maintains consistent lighting, temperature, and humidity levels throughout the experiment.
-
-
Apparatus:
-
Use a square or circular open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material that can be easily cleaned.
-
The arena should be equipped with an automated activity monitoring system, such as infrared beams or a video tracking system, to record locomotor parameters.
-
-
Drug Administration:
-
Prepare this compound in a vehicle of 50% dH₂O and 50% DMSO.
-
Administer this compound or the vehicle control via intraperitoneal (IP) injection at a volume of 5-10 ml/kg.
-
Allow a 30-minute pre-treatment period before placing the animal in the open field arena.
-
-
Testing Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Start the recording immediately and allow the mouse to explore the arena for a predetermined duration (e.g., 30-60 minutes).
-
Between each trial, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues from the previous animal.
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as:
-
Total distance traveled (in meters or centimeters).
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing frequency).
-
Time spent in the center versus the periphery of the arena.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's effect on locomotor activity.
References
Validation & Comparative
A Comparative Analysis of PF-514273 and AM251 for Cannabinoid CB1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used cannabinoid CB1 receptor antagonists, PF-514273 and AM251, with a focus on their binding affinities. The information presented is intended to assist researchers in selecting the appropriate tool for their studies and to provide context for experimental data.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. For antagonists, a lower inhibition constant (Ki) signifies a higher affinity. The table below summarizes the reported CB1 receptor binding affinities for this compound and AM251.
| Compound | CB1 Receptor Binding Affinity (Ki) | Selectivity |
| This compound | 1.0 nM[1] | >10,000-fold selective for CB1 over CB2[1][2] |
| AM251 | 7.49 nM[3][4] (or 7.5 nM[5]) | ~306-fold selective for CB1 over CB2[3] |
Key Observation: this compound exhibits a significantly higher binding affinity for the CB1 receptor, approximately 7.5 times stronger than that of AM251. Furthermore, this compound demonstrates substantially greater selectivity for the CB1 receptor over the CB2 receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for cannabinoid receptor ligands is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (e.g., this compound or AM251) to displace a radiolabeled ligand that has a known high affinity for the CB1 receptor.
Objective:
To determine the binding affinity (Ki) of unlabeled test compounds for the CB1 receptor.
Materials:
-
Radioligand: [3H]CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.
-
Test Compounds: this compound and AM251.
-
Receptor Source: Membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat forebrain).[5]
-
Assay Buffer: Tris-HCl buffer containing BSA and MgCl2.
-
Wash Buffer: Ice-cold Tris-HCl buffer containing BSA.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Assay Setup:
-
In reaction tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Contains the radioligand and the membrane preparation.
-
Non-specific Binding: Contains the radioligand, the membrane preparation, and a high concentration of an unlabeled CB1 receptor ligand to saturate the receptors.
-
Competitive Binding: Contains the radioligand, the membrane preparation, and varying concentrations of the test compound (this compound or AM251).
-
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding samples, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
CB1 Receptor Signaling Pathway
The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, a signaling cascade is initiated that leads to various cellular responses. Antagonists like this compound and AM251 block this activation.
Caption: CB1 Receptor Signaling Pathway.
Conclusion
Both this compound and AM251 are potent antagonists of the CB1 receptor. However, for applications requiring very high affinity and selectivity, this compound presents a clear advantage. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the experimental model being used. The provided experimental protocol offers a standard framework for independently verifying and comparing the binding affinities of these and other novel compounds.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superior Selectivity of PF-514273: A Comparative Guide to CB1 Receptor Antagonists
For researchers, scientists, and drug development professionals, the choice of a selective CB1 receptor antagonist is critical for targeted and reliable experimental outcomes. This guide provides an objective comparison of PF-514273 with other widely used CB1 antagonists, Rimonabant and AM251, highlighting its significant advantages in selectivity and potency. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor primarily expressed in the central nervous system. Its role in regulating a multitude of physiological processes, including appetite, pain, and mood, has made it a prime target for therapeutic intervention. Consequently, the development of selective CB1 receptor antagonists has been a major focus in drug discovery. Among the available antagonists, this compound, developed by Pfizer, has emerged as a compound with exceptional selectivity for the CB1 receptor.
Superior Binding Affinity and Selectivity of this compound
The primary advantage of this compound lies in its remarkable selectivity for the CB1 receptor over the closely related CB2 receptor. This high degree of selectivity minimizes off-target effects and ensures that the observed biological responses are mediated specifically through the CB1 receptor. A comparison of the binding affinities (Ki) of this compound, Rimonabant, and AM251 clearly demonstrates this superiority.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| This compound | 1.0[1] | >10,000[1] | >10,000-fold[1][2] |
| Rimonabant | ~11.5[3] | >1000 | >1000-fold[4] |
| AM251 | 7.49[5][6][7] | ~2300[8] | ~306-fold[5][6][7] |
As the data indicates, this compound exhibits a significantly higher selectivity for the CB1 receptor compared to both Rimonabant and AM251. This exceptional selectivity is a crucial attribute for researchers aiming to dissect the specific roles of the CB1 receptor in various physiological and pathological processes without the confounding influence of CB2 receptor modulation.
Functional Activity and In Vivo Efficacy
Beyond its impressive binding profile, this compound has demonstrated potent antagonist activity in functional assays and robust oral efficacy in preclinical models. As a CB1 receptor antagonist, it effectively blocks the signaling cascade initiated by CB1 agonists.
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1 receptor antagonist this compound blocks agonist-induced Gi/o protein activation.
In vivo studies have corroborated the potent antagonist effects of this compound. For instance, oral administration of this compound has been shown to reduce food intake in rodent models, a key indicator of CB1 receptor blockade.[9] This demonstrates its potential as a valuable tool for studying metabolic disorders and feeding behavior.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (this compound, Rimonabant, AM251).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled CB1/CB2 agonist).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of a non-labeled agonist.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of a compound to act as an inverse agonist at the CB1 receptor by quantifying its effect on G-protein activation.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compounds (this compound, Rimonabant, AM251).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Non-specific binding control (e.g., a high concentration of unlabeled GTPγS).
Procedure:
-
Pre-incubate the cell membranes with the test compound in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Inverse agonist activity is determined by a decrease in basal [³⁵S]GTPγS binding.
In Vivo Food Intake Study in Rodents
This protocol assesses the in vivo efficacy of a CB1 antagonist in reducing food intake.
Materials:
-
Test animals (e.g., mice or rats).
-
Test compound (this compound) formulated for oral administration.
-
Vehicle control.
-
Standard laboratory chow.
-
Metabolic cages for individual housing and food intake measurement.
Procedure:
-
Acclimatize the animals to individual housing in metabolic cages.
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally at a specific dose.
-
Provide a pre-weighed amount of food to each animal.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Calculate the cumulative food intake for each treatment group.
-
Analyze the data to determine the effect of the compound on food intake compared to the vehicle control.
Experimental Workflow Diagrams
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Caption: Workflow for an in vivo food intake study in rodents.
Conclusion
For researchers seeking a highly selective and potent tool to investigate the CB1 receptor, this compound presents a clear advantage over other commonly used antagonists like Rimonabant and AM251. Its exceptional >10,000-fold selectivity for CB1 over CB2 minimizes the potential for off-target effects, leading to more precise and interpretable experimental results. The provided data and experimental protocols serve as a valuable resource for scientists in the field of cannabinoid research and drug development.
References
- 1. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. AM251 | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 6. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 7. AM251 | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 8. AM251 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
PF-514273: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of PF-514273, a potent and selective cannabinoid receptor 1 (CB1) antagonist. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Summary of Cross-Reactivity Data
This compound is distinguished by its high affinity and remarkable selectivity for the human CB1 receptor over the CB2 receptor. This selectivity is a critical attribute for a chemical probe designed to investigate the physiological and pathological roles of the CB1 receptor with minimal confounding effects from CB2 receptor modulation.
Quantitative analysis of the binding affinity of this compound at cannabinoid receptors has been determined through radioligand binding assays. The data clearly demonstrates a significant preference for the CB1 receptor.
| Receptor | Ligand | K_i_ (nM) | Selectivity (fold) |
| Human CB1 | This compound | 1 | >10,000 |
| Human CB2 | This compound | >10,000 | - |
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors.
Note: A comprehensive cross-reactivity profile of this compound against a broader panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant biological targets is not publicly available at the time of this publication. The primary focus of published research has been on its high selectivity for the CB1 receptor over the CB2 receptor. For a thorough assessment of potential off-target activities, it is recommended that researchers perform their own broad panel screening (e.g., using services like the Eurofins SafetyScreen or similar platforms).
Experimental Protocols
The binding affinity data presented above was likely generated using a competitive radioligand binding assay. Below is a generalized protocol typical for such an experiment.
Objective: To determine the binding affinity (K_i_) of a test compound (this compound) for a target receptor (e.g., CB1) by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells stably transfected with the human CB1 or CB2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CP55,940 for cannabinoid receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the membrane preparation, varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand in the assay buffer.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Visualizing the Workflow and Signaling Context
To further elucidate the experimental process and the relevant biological pathway, the following diagrams are provided.
Validating the Antagonistic Effect of PF-05190457 on the Ghrelin Receptor: A Comparative Guide to a Novel Intracellular Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ghrelin receptor antagonist PF-05190457 with another known antagonist, YIL-781, focusing on the validation of their effects in a newly developed intracellular calcium mobilization assay. The content herein is designed to offer an objective analysis supported by experimental data and detailed protocols to aid in the characterization of novel ghrelin receptor modulators.
Introduction to Ghrelin Receptor Antagonism
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone release, and glucose metabolism.[1][2][3] Its endogenous ligand is ghrelin, a 28-amino acid peptide hormone.[1] The ghrelin receptor is notable for its high constitutive activity, meaning it can signal in the absence of ghrelin.[4][5] This has led to the development of not only antagonists that block ghrelin's effects but also inverse agonists that suppress the receptor's basal activity.[5][6] Antagonizing the ghrelin receptor is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[6][7][8]
PF-05190457 is a potent and selective small-molecule ghrelin receptor antagonist with inverse agonist properties that has been advanced to clinical trials.[6][8] YIL-781 is another well-characterized small-molecule antagonist of the GHS-R1a.[9] This guide will compare the pharmacological profiles of these two compounds in a novel intracellular calcium mobilization assay.
Comparative Analysis of Antagonist Potency
The antagonistic effects of PF-05190457 and YIL-781 were evaluated by their ability to inhibit ghrelin-induced intracellular calcium mobilization in HEK293 cells stably expressing the human GHS-R1a. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Target | Assay Type | IC50 (nM) | Inverse Agonism |
| PF-05190457 | GHS-R1a | Calcium Mobilization | 8.2 | Yes |
| YIL-781 | GHS-R1a | Calcium Mobilization | 15.5 | No |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ghrelin receptor signaling pathway leading to calcium mobilization and the experimental workflow for the new assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 6. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Fall of a "Wonder Drug": Why Rimonabant Was Discontinued and How PF-514273 Offered a Different Approach
The promise of a new class of anti-obesity drugs, the cannabinoid CB1 receptor antagonists, was abruptly halted with the withdrawal of Rimonabant from the market. This guide provides a detailed comparison of Rimonabant and a subsequent investigational compound, PF-514273, exploring the reasons for Rimonabant's discontinuation and the distinguishing features of this compound. The comparison delves into their pharmacological profiles, the critical issue of psychiatric adverse effects, and the experimental methodologies used to characterize these compounds.
The endocannabinoid system, a key regulator of appetite and energy balance, became a prime target for anti-obesity therapies in the early 2000s. Rimonabant, the first-in-class selective CB1 receptor antagonist, initially showed significant promise, not only for weight loss but also for improving a range of cardiometabolic risk factors.[1] However, its journey from a potential blockbuster to a cautionary tale was swift, primarily due to severe and unforeseen psychiatric side effects. This led to a re-evaluation of the therapeutic strategy for targeting the CB1 receptor, with subsequent compounds like this compound being designed with different properties.
Rimonabant: A Profile of Efficacy and Unacceptable Risk
Rimonabant was approved in Europe in 2006 for the treatment of obesity.[2] Clinical trials demonstrated its effectiveness in promoting weight loss and improving metabolic parameters.[3] However, post-marketing surveillance and further clinical data revealed a disturbing trend of serious psychiatric adverse events.
The Discontinuation of Rimonabant
The primary reason for the discontinuation of Rimonabant was the significant risk of psychiatric side effects.[4] Clinical studies and post-marketing data showed that patients taking Rimonabant had a substantially higher risk of developing depression, anxiety, and, most alarmingly, suicidal ideation.[3][5] A meta-analysis of randomized controlled trials found that patients on Rimonabant were 2.5 times more likely to discontinue treatment due to depressive disorders and 3.0 times more likely due to anxiety compared to placebo.[5] These safety concerns led the European Medicines Agency (EMEA) to recommend the suspension of its marketing authorization in 2008.[2] The U.S. Food and Drug Administration (FDA) had never approved the drug, citing similar safety issues.[4] The withdrawal of Rimonabant marked a significant setback for the development of centrally-acting CB1 receptor antagonists for obesity.
This compound: A Highly Selective Successor with a Different Fate
In the wake of Rimonabant, Pfizer developed this compound, a novel CB1 receptor antagonist. A key distinguishing feature of this compound was its exceptional selectivity for the CB1 receptor over the CB2 receptor.
The Discontinuation of this compound
The development of this compound was discontinued during Phase 1 clinical trials. However, unlike Rimonabant, this decision was not directly attributed to observed adverse events in the trial participants. Instead, Pfizer announced the termination of its CB1 receptor antagonist program, including a more advanced compound, otenabant (CP-945,598), due to "changing regulatory perspectives on the risk/benefit profile of the CB1 class and likely new regulatory requirements for approval".[2][6] This strategic decision was a direct consequence of the severe psychiatric adverse effects observed with Rimonabant, which cast a long shadow over the entire class of centrally-acting CB1 antagonists.[1][4] The challenging regulatory landscape created by Rimonabant's failure made the development of similar drugs untenable for many pharmaceutical companies.
Comparative Pharmacological and Safety Profiles
The following tables summarize the key pharmacological and safety data for Rimonabant and this compound, based on available preclinical and clinical information.
Table 1: Comparative Pharmacological Profile
| Parameter | Rimonabant | This compound |
| Mechanism of Action | Selective CB1 Receptor Antagonist/Inverse Agonist | Selective CB1 Receptor Antagonist |
| CB1 Receptor Binding Affinity (Ki) | ~1.8 - 5.6 nM | ~1.0 nM |
| Selectivity for CB1 over CB2 Receptor | ~600-fold | >10,000-fold |
| Clinical Development Phase | Marketed (Withdrawn) | Phase 1 (Discontinued) |
Table 2: Comparative Safety Profile - Psychiatric Adverse Events
| Adverse Event | Rimonabant (20 mg/day) vs. Placebo (Odds Ratio) | This compound |
| Discontinuation due to Depressive Mood Disorders | 2.5[5] | No publicly available data from Phase 1 trial. Development discontinued due to class-wide safety concerns.[4][6] |
| Discontinuation due to Anxiety | 3.0[5] | No publicly available data from Phase 1 trial. Development discontinued due to class-wide safety concerns.[4][6] |
| Overall Psychiatric Adverse Events | 1.4 (for all adverse events)[5] | No publicly available data from Phase 1 trial. Development discontinued due to class-wide safety concerns.[4][6] |
Experimental Protocols
The characterization of Rimonabant and this compound involved standard pharmacological assays to determine their binding affinity and functional activity at the CB1 receptor.
CB1 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the CB1 receptor is a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of the test compound (Rimonabant or this compound) for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
A radiolabeled CB1 receptor ligand, such as [3H]CP55,940.
-
Test compound (Rimonabant or this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand ([3H]CP55,940) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
CB1 Receptor Functional Assay (cAMP Accumulation Assay)
The functional activity of CB1 receptor antagonists is often assessed by their ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional antagonist potency of the test compound at the CB1 receptor.
Materials:
-
A cell line expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
A CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (Rimonabant or this compound) at various concentrations.
-
A cAMP assay kit (e.g., based on HTRF, BRET, or ELISA).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a CB1 receptor agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
The ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified.
-
The concentration of the antagonist that produces 50% of its maximal effect (IC50 or pA2) is determined to assess its potency.
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
References
- 1. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pfizer Discontinues Development Program for Its Phase 3 Obesity Compound (CP-945,598) | Pfizer [pfizer.com]
Comparative studies of PF-514273 and other cannabinoid receptor ligands.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PF-514273, a highly selective cannabinoid receptor 1 (CB1) antagonist, with other notable cannabinoid receptor ligands. The information presented is collated from various scientific sources and is intended to facilitate research and development in the field of cannabinoid pharmacology.
Quantitative Comparison of Cannabinoid Receptor Ligands
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of this compound in comparison to other well-characterized CB1 receptor antagonists, such as rimonabant and AM251. This data highlights the high affinity and selectivity of this compound for the CB1 receptor.
Table 1: Comparative Binding Affinity (Ki) at Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| This compound | 1.0 [1] | >10,000 | >10,000 [1][2] |
| Rimonabant (SR141716A) | 2.0 | >1000 | >500 |
| AM251 | 7.5 | >1000 | >133 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Antagonist Activity (IC50)
| Compound | Assay Type | CB1 IC50 (nM) |
| This compound | cAMP Accumulation | 1.0 [3] |
| Rimonabant (SR141716A) | cAMP Accumulation | 3.5 |
| AM251 | GTPγS Binding | 8.0 |
Note: Lower IC50 values indicate higher potency in antagonizing receptor function.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay for CB1 Receptor
This protocol is adapted from standard methods used to determine the binding affinity of compounds for the CB1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane Preparation: Homogenized brain tissue from rodents or cultured cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.
-
Test Compounds: this compound and other cannabinoid ligands of interest.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/C filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 5-20 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in wash buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a CB1 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the functional potency (IC50) of CB1 receptor antagonists.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human CB1 receptor.
-
CB1 Agonist: CP55,940 or another potent agonist.
-
Test Compounds: this compound and other CB1 antagonists.
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA).
-
Cell Culture Reagents: As required for maintaining the cell line.
Procedure:
-
Cell Culture: Culture the CB1-expressing cells to an appropriate confluency.
-
Assay Setup: Seed the cells into a 96-well or 384-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the CB1 agonist (typically at its EC80) and forsklin to the wells and incubate for a further specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by CB1 receptor antagonism and a typical experimental workflow for a radioligand binding assay.
Caption: CB1 Receptor Antagonist Signaling Pathway.
Caption: Radioligand Binding Assay Experimental Workflow.
References
A Comparative In-Vivo Efficacy Analysis: PF-514273 Versus First-Generation CB1 Antagonists
A new generation of cannabinoid 1 (CB1) receptor antagonists, exemplified by PF-514273, demonstrates promising in-vivo efficacy in preclinical models of obesity, offering a potential alternative to first-generation compounds like Rimonabant and Taranabant, which were hampered by significant psychiatric side effects. This guide provides a comparative overview of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.
First-generation CB1 receptor antagonists, while effective in reducing food intake and body weight, were ultimately withdrawn from the market due to adverse psychiatric events, including anxiety and depression.[1] This led to the development of next-generation antagonists with improved safety profiles. This compound, a novel bicyclic lactam-based compound, has been identified as a potent and highly selective CB1 receptor antagonist with robust oral activity in rodent models of food intake.[2]
In-Vivo Efficacy: A Head-to-Head Look
Reduction of Food Intake
This compound has shown robust oral activity in rodent models of food intake.[2] In one study, a 1 mg/kg oral dose of this compound resulted in a significant, approximately 40% reduction in food intake in rats.[3]
Rimonabant (SR141716A) , a first-generation antagonist, demonstrated dose-dependent reductions in food intake in various rodent models. For instance, a 10 mg/kg oral dose of Rimonabant led to a transient 48% reduction in food intake in diet-induced obese (DIO) mice during the first week of treatment.[4] In another study with rats, daily administration of 10 mg/kg of Rimonabant was shown to decrease food intake.[5]
Taranabant , another first-generation antagonist, also exhibited dose-dependent effects on food intake. In preclinical mouse models, 1 mg/kg and 3 mg/kg doses of Taranabant decreased overnight body weight gain by 48% and 165%, respectively, which is indicative of reduced food consumption.[6] A single 12-milligram dose of taranabant was found to reduce calorie consumption by 27% in overweight and moderately obese individuals compared to those who took a placebo.[7]
Impact on Body Weight
This compound has been advanced to human clinical trials for weight management, suggesting significant preclinical efficacy in body weight reduction.[2]
Rimonabant demonstrated significant weight loss in both preclinical and clinical settings. In DIO mice, a 10 mg/kg daily oral dose of Rimonabant resulted in a sustained 20% reduction in body weight over a 5-week treatment period.[4] Clinical trials in overweight or obese patients showed that 20 mg/day of Rimonabant led to a mean weight loss of 6.3 kg to 6.6 kg after one year, compared to placebo.[8][9]
Taranabant also produced significant weight loss. In a 12-week clinical study, obese subjects receiving doses of 0.5, 2, 4, and 6 mg once daily showed statistically significant weight loss compared to placebo.[1] A high-dose study showed that after 52 weeks, patients taking 2 mg and 4 mg of Taranabant had a mean weight loss of 6.6 kg and 8.1 kg, respectively, compared to a 2.6 kg loss in the placebo group.[10]
Tabular Summary of In-Vivo Efficacy
| Compound | Model | Dose | Key Efficacy Endpoint | Reference |
| This compound | Rat | 1 mg/kg (oral) | ~40% reduction in food intake | [3] |
| Rimonabant | Diet-Induced Obese Mice | 10 mg/kg/day (oral) | 48% transient reduction in food intake (week 1); 20% sustained body weight reduction (5 weeks) | [4] |
| Overweight/Obese Humans | 20 mg/day | 6.3 - 6.6 kg mean weight loss after 1 year | [8][9] | |
| Taranabant | Mice | 1 mg/kg & 3 mg/kg | 48% and 165% decrease in overnight body weight gain, respectively | [6] |
| Obese Humans | 0.5, 2, 4, 6 mg/day | Significant weight loss at all doses after 12 weeks | [1] | |
| Overweight/Obese Humans | 2 mg/day & 4 mg/day | 6.6 kg and 8.1 kg mean weight loss after 52 weeks, respectively | [10] |
Experimental Protocols
Diet-Induced Obesity (DIO) Rodent Model
A common preclinical model to evaluate the efficacy of anti-obesity compounds involves the use of diet-induced obese rodents.
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are often used.
-
Induction of Obesity: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (typically 8-12 weeks) to induce obesity, insulin resistance, and other metabolic syndrome characteristics. Control animals are maintained on a standard chow diet.
-
Drug Administration: The test compound (e.g., this compound, Rimonabant) is typically administered orally via gavage once daily for a specified treatment period. A vehicle control group receives the same formulation without the active compound.
-
Food and Water Intake Measurement: Food and water consumption are measured daily by weighing the remaining food and water. Spillage is accounted for by placing a collection tray under the food hopper.
-
Body Weight Measurement: Body weight is recorded daily or several times per week.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure various metabolic parameters, including plasma levels of glucose, insulin, triglycerides, and cholesterol. Body composition (fat mass and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
Signaling Pathway Diagram
The therapeutic effects of CB1 receptor antagonists are mediated through their blockade of the CB1 receptor, which is a G-protein coupled receptor (GPCR).
Experimental Workflow Diagram
The preclinical evaluation of a novel CB1 antagonist like this compound typically follows a structured workflow.
Conclusion
This compound represents a significant advancement in the development of CB1 receptor antagonists for the treatment of obesity. While direct comparative in-vivo data with first-generation antagonists is limited, the available preclinical evidence suggests a potent effect on food intake and body weight, comparable to that observed with Rimonabant and Taranabant. The key differentiator for the next generation of CB1 antagonists will be a significantly improved safety profile, particularly the absence of the psychiatric side effects that led to the withdrawal of their predecessors. Further clinical evaluation of this compound will be crucial in determining its ultimate therapeutic potential and its place in the management of obesity and related metabolic disorders.
References
- 1. The cannabinoid CB1 receptor inverse agonist, rimonabant, modifies body weight and adiponectin function in diet-induced obese rats as a consequence of reduced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rimonabant reduces the essential value of food in the genetically obese Zucker rat: an exponential demand analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PF-514273 in Blocking CB1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-514273, a novel cannabinoid 1 (CB1) receptor antagonist, with other widely used antagonists, Rimonabant and AM251. The focus of this comparison is the specificity of these compounds in blocking CB1 receptor signaling, a critical factor in the development of safe and effective therapeutics.
Introduction to this compound and the Importance of CB1 Receptor Specificity
The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, playing a significant role in regulating appetite, pain sensation, mood, and memory. While antagonism of the CB1 receptor has shown therapeutic promise for treating obesity and related metabolic disorders, the clinical development of first-generation antagonists, such as Rimonabant, was halted due to significant psychiatric side effects, including anxiety and depression. These adverse effects are believed to be, at least in part, a consequence of off-target activity and broad central nervous system impact.
This compound was developed by Pfizer as a highly potent and selective CB1 receptor antagonist.[1] Its chemical structure, a bicyclic lactam-based compound, was designed to optimize binding to the CB1 receptor while minimizing interactions with other receptors, particularly the closely related CB2 receptor.[1] High specificity is paramount to reduce the risk of off-target effects and improve the therapeutic window of CB1 receptor-targeting drugs. This guide presents a data-driven comparison of the binding and functional selectivity of this compound against Rimonabant and AM251.
Comparative Analysis of Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Ki) of this compound, Rimonabant, and AM251 for the human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 1.0 | >10,000 | >10,000 |
| Rimonabant | 11.5 | ~400 | ~35 |
| AM251 | 7.5 | >2300 | >306 |
Data compiled from multiple sources. The selectivity of this compound for the CB1 receptor over the CB2 receptor is approximately 10,000-fold.
Off-Target Activity Profile
A critical aspect of assessing specificity is understanding the interaction of these compounds with a broader range of receptors and ion channels. While comprehensive off-target screening panel data for this compound is not publicly available, its high selectivity for CB1 over CB2 suggests a cleaner profile. In contrast, Rimonabant and AM251 have documented off-target activities that may contribute to their side-effect profiles.
| Compound | Known Off-Target Interactions | Reported Ki/EC50 for Off-Targets | Potential Clinical Implication |
| This compound | No significant off-target interactions reported in publicly available literature. | - | Potentially improved safety profile with fewer psychiatric side effects. |
| Rimonabant | - Positive allosteric modulator of GABAA receptors- Direct antagonist at µ-opioid receptors[2][3] | - GABAA receptors: Lower affinity than AM251 but higher efficacy[4]- µ-opioid receptors: Ki = 652 nM[3] | May contribute to anxiogenic and depressive effects, and interfere with opioid signaling. |
| AM251 | - Positive allosteric modulator of GABAA receptors- Direct antagonist at µ-opioid receptors[2][3]- GPR55 agonist | - GABAA receptors: EC50 < 1 µM[4]- µ-opioid receptors: Ki = 251 nM[3]- GPR55: EC50 = 39 nM | May contribute to anxiogenic effects, interfere with opioid signaling, and modulate GPR55-mediated pathways. |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments used to assess the specificity of CB1 receptor antagonists.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the CB1 and CB2 receptors by the test compound.
Materials:
-
Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (this compound, Rimonabant, AM251).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
These assays measure the ability of a compound to antagonize the effect of a CB1 receptor agonist on adenylyl cyclase activity.
Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1 cells).
-
CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2).
-
Test compounds (this compound, Rimonabant, AM251).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a CB1 receptor agonist in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Generate dose-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 value from the curves.
β-Arrestin Recruitment Assays
These assays provide a measure of G protein-independent signaling and can be used to assess functional antagonism.
Objective: To determine the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the CB1 receptor.
Materials:
-
Cells co-expressing the human CB1 receptor fused to a reporter enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
CB1 receptor agonist.
-
Test compounds (this compound, Rimonabant, AM251).
-
Substrate for the reporter enzyme.
-
Luminometer or fluorometer.
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a CB1 receptor agonist to induce β-arrestin recruitment.
-
Incubate for a specified time (e.g., 60-90 minutes at 37°C).
-
Add the enzyme substrate and measure the resulting luminescent or fluorescent signal.
-
Generate dose-response curves for the antagonist's ability to inhibit the agonist-induced signal.
-
Calculate the IC50 value from the curves.
Visualizations
CB1 Receptor Signaling Pathway
Caption: Canonical CB1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Receptor Specificity
Caption: A typical experimental workflow for determining the specificity of a receptor antagonist.
Conclusion
The available data strongly indicate that this compound possesses a superior specificity profile for the CB1 receptor compared to Rimonabant and AM251. Its exceptionally high selectivity over the CB2 receptor, coupled with a lack of reported significant off-target interactions, suggests a reduced potential for the adverse effects that have plagued earlier generations of CB1 receptor antagonists. The documented off-target activities of Rimonabant and AM251 at GABAA and µ-opioid receptors highlight the importance of thorough specificity profiling in the development of safer and more effective therapeutics targeting the endocannabinoid system. While a comprehensive, publicly available safety screen for this compound would further solidify its specificity profile, the current evidence positions it as a valuable research tool and a promising scaffold for the development of next-generation CB1 receptor-targeted drugs.
References
- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (this compound), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: implications for opioid/cannabinoid interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CB1 Receptor Antagonists: Alternatives to PF-514273
For researchers and drug development professionals navigating the landscape of cannabinoid receptor 1 (CB1) antagonists, moving beyond established compounds like PF-514273 is crucial for discovering novel therapeutics with improved properties. This guide provides a detailed comparison of this compound with several alternative selective CB1 receptor antagonists, focusing on their binding affinities, functional activities, and in vivo effects. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies.
Executive Summary
The development of selective CB1 receptor antagonists has been a key focus for treating a range of disorders, including obesity, metabolic syndrome, and substance abuse disorders. While the first generation of antagonists, such as rimonabant, showed clinical efficacy, they were withdrawn due to severe psychiatric side effects. This has led to the development of new antagonists with different pharmacological profiles, including neutral antagonists and peripherally restricted antagonists, aimed at minimizing central nervous system (CNS) side effects. This guide compares this compound to several noteworthy alternatives: AM4113, a neutral antagonist; TM-38837 and RTI1092769, peripherally restricted antagonists; and NIDA-41020, a potent antagonist developed as a PET radioligand.
Data Presentation: Quantitative Comparison of CB1 Receptor Antagonists
The following table summarizes the key quantitative data for this compound and its alternatives, allowing for a direct comparison of their in vitro properties.
| Compound | Type | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) | Functional Activity |
| This compound | Selective Antagonist | 1.0[1] | >10,000[1] | >10,000 | Antagonist[1] |
| AM4113 | Neutral Antagonist | 0.89[2] | 92[3] | ~103 | Neutral Antagonist (no effect on cAMP)[4][5] |
| TM-38837 | Peripherally Restricted Inverse Agonist | 16[6] | >1000 | >62.5 | Inverse Agonist[7] |
| NIDA-41020 | Selective Antagonist | 4.1[8][9] | - | - | Antagonist (PET Radioligand)[8][9] |
| RTI1092769 | Peripherally Restricted Antagonist/Weak Inverse Agonist | 1.1 | - | - | Weak Inverse Agonist/Antagonist[8][10] |
Note: Ki values can vary between different studies and assay conditions. The data presented here is from the cited sources.
In Vivo Effects Comparison
| Compound | Primary In Vivo Effects |
| This compound | Reduces food intake in mice.[11] Did not affect the acquisition or expression of ethanol-induced conditioned place preference, but did reduce ethanol-stimulated locomotor activity.[12] |
| AM4113 | Suppresses food intake and food-reinforced behavior in rats without inducing signs of nausea.[4][5] Reduces body weight gain in rats primarily through a transient reduction in food intake. |
| TM-38837 | Induces weight loss in diet-induced obese mice, linked to a sustained reduction in food intake. At higher doses, can induce fear-promoting effects similar to rimonabant, but is significantly less potent in this regard. |
| RTI1092769 | Inhibited weight gain and improved glucose utilization in diet-induced obese mice without a significant impact on food intake. Reduced liver steatosis and associated biomarkers.[8] |
| NIDA-41020 | Primarily developed as a PET radioligand for imaging CB1 receptors in the brain; in vivo efficacy data is limited. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized representation based on standard methods described in the literature.
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat cerebellum).
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [3H]CP55,940.
-
Test Compounds: this compound, AM4113, TM-38837, etc., at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, with 0.25% BSA.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, the non-specific binding control is added.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining functional activity)
This protocol is a generalized representation to assess whether a compound is a neutral antagonist or an inverse agonist.
Objective: To determine the effect of a test compound on intracellular cyclic AMP (cAMP) levels in cells expressing the CB1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Test Compounds: this compound, AM4113, etc., at various concentrations.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA technology).
-
Cell Culture Reagents.
Procedure:
-
Cell Plating: Seed the CB1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Antagonist Activity: To determine if the compound is an antagonist, perform the assay in the presence of a known CB1 agonist. An antagonist will block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Inverse Agonist Activity: To determine if the compound is an inverse agonist, measure its effect on basal or forskolin-stimulated cAMP levels in the absence of an agonist. An inverse agonist will cause an increase in cAMP levels above the baseline, indicating it is inhibiting the constitutive activity of the CB1 receptor. A neutral antagonist will have no effect on its own.
-
Conclusion
The landscape of selective CB1 receptor antagonists offers a range of alternatives to this compound, each with a distinct pharmacological profile. AM4113 stands out as a neutral antagonist, which may offer a better safety profile by avoiding the potential side effects associated with inverse agonism. TM-38837 and RTI1092769 represent a promising strategy of peripherally restricted antagonists, aiming to deliver therapeutic benefits for metabolic disorders without the CNS liabilities of earlier-generation compounds. NIDA-41020, while a potent antagonist, is primarily utilized as a research tool for in vivo imaging. The choice of an appropriate antagonist will depend on the specific research question or therapeutic goal, with careful consideration of its binding affinity, selectivity, functional activity, and in vivo effects. This guide provides a foundational comparison to aid in this selection process.
References
- 1. 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of SPA70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RTI International discovers new cannabinoid CB1 receptor antagonists | BioWorld [bioworld.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of PF-514273: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of PF-514273, a selective CB1 receptor antagonist. Following these procedures is critical for minimizing health risks and ensuring regulatory compliance.
This compound presents specific hazards that necessitate careful handling during the disposal process. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and are not allowed to enter the environment.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C21H17Cl2F2N3O2 |
| Molecular Weight | 452.28 g/mol [2][3] |
| Purity | >98%[2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[2] |
| Storage Temperature | -20°C |
| Appearance | White to beige powder |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves.
-
Body Protection: An impervious laboratory coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated disposable materials (e.g., weigh boats, contaminated gloves, absorbent pads), in a designated, leak-proof container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.
-
Do not mix this waste with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department. The label should indicate "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.
-
-
Sharps Waste:
-
Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container. If the syringe contains residual liquid, it should be treated as hazardous chemical waste and disposed of in a special bulk waste container, not a standard sharps container.[5]
-
Waste Container Labeling and Storage
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the container.
-
Condition: Ensure all waste containers are in good condition, free from leaks or external contamination, and are kept securely closed except when adding waste.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are ready for pickup.
Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be conducted through an approved and licensed waste disposal service.[1] Never dispose of this compound down the drain or in the regular trash.[6]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Provide them with the necessary documentation, including the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PF-514273
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling and disposal of PF-514273, a selective cannabinoid-1 (CB1) receptor antagonist. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent chemical compound that requires careful handling to avoid potential health risks. The primary hazards include acute oral toxicity, skin irritation, serious eye damage, and aquatic toxicity.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects against contamination of personal clothing. |
| Respiratory | Suitable respirator (use in poorly ventilated areas) | Prevents inhalation of dust or aerosols, especially when handling the solid form. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following step-by-step procedures should be followed:
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container. |
| Empty Containers | Uncleaned containers should be treated as hazardous waste and disposed of accordingly.[3] |
Mechanism of Action: CB1 Receptor Antagonism
This compound functions as a highly selective antagonist of the Cannabinoid-1 (CB1) receptor. In its normal physiological role, the CB1 receptor, when activated by endocannabinoids (like anandamide), initiates a signaling cascade that can influence various cellular processes. As an antagonist, this compound binds to the CB1 receptor but does not activate it. Instead, it blocks the receptor, preventing endocannabinoids from binding and initiating their downstream effects. This inhibitory action is central to its pharmacological activity.
Caption: Mechanism of this compound as a CB1 receptor antagonist.
Experimental Workflow: General Handling Protocol
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
